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  • Product: 3-Nitro-2-(phenylsulfanyl)benzoic acid
  • CAS: 13421-12-0

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism and Synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic Acid

Executive Summary The formation of 3-Nitro-2-(phenylsulfanyl)benzoic acid represents a classic yet critical application of Nucleophilic Aromatic Substitution ( ) in modern organic synthesis. This scaffold serves as a piv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of 3-Nitro-2-(phenylsulfanyl)benzoic acid represents a classic yet critical application of Nucleophilic Aromatic Substitution (


) in modern organic synthesis. This scaffold serves as a pivotal intermediate in the synthesis of various acridone-based derivatives and is structurally homologous to precursors used for loop diuretics like Bumetanide.

This guide moves beyond basic textbook definitions to analyze the electronic causality driving the reaction, the thermodynamic parameters required for scale-up, and a self-validating protocol designed for high-purity isolation.

Mechanistic Analysis: The Pathway[1][2]

The formation of the target molecule is driven by the reaction between 2-chloro-3-nitrobenzoic acid (substrate) and thiophenol (nucleophile) under basic conditions.[1]

Electronic Activation

The reaction does not proceed via the concerted


 mechanism due to the steric blocking of the aromatic ring and the high energy of the 

orbitals. Instead, it follows a stepwise Addition-Elimination pathway.
  • The Ortho-Effect: The nitro group (

    
    ) at the C3 position is the primary driver. It is strongly electron-withdrawing (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 carbon, making it highly electrophilic.
  • The Carboxylate Influence: Under the basic conditions required to deprotonate thiophenol, the carboxylic acid at C1 exists as a carboxylate anion (

    
    ). While typically electron-donating via induction (which would deactivate the ring), the proximity of the bulky nitro group forces the carboxylate out of planarity, reducing its conjugation with the ring and minimizing its deactivating potential.
    
The Meisenheimer Complex

The rate-determining step is the initial attack of the thiophenolate anion (


) on the C2 carbon. This disrupts aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
  • Stabilization: The negative charge is delocalized onto the oxygen atoms of the nitro group. This specific resonance contributor is the thermodynamic sink that allows the reaction to overcome the activation energy barrier.

  • Elimination: The restoration of aromaticity is the driving force for the second step, where the chloride ion (

    
    ) is expelled.
    
Mechanistic Visualization

The following diagram illustrates the reaction coordinate and electron flow.

SNAr_Mechanism Reactants Reactants 2-Cl-3-NO2-Benzoate + Thiophenolate TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Activation Energy (Ea) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Aromaticity Loss TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Products Product 3-Nitro-2-(phenylsulfanyl) benzoate + Cl- TS2->Products Aromaticity Restored (Fast Step)

Figure 1: Reaction coordinate of the


 addition-elimination mechanism.

Experimental Protocol

This protocol is designed for reproducibility and safety . Thiophenol is highly toxic and malodorous; containment measures are non-negotiable.

Materials & Stoichiometry
ComponentRoleEquiv.Notes
2-Chloro-3-nitrobenzoic acid Substrate1.0Limiting reagent.
Thiophenol (Benzenethiol) Nucleophile1.1Slight excess ensures conversion.
Potassium Hydroxide (KOH) Base2.5Neutralizes acid (1.0) + deprotonates thiol (1.0) + excess (0.5).
Ethanol/Water (1:1) SolventN/AHigh dielectric constant stabilizes the ionic intermediate.
Step-by-Step Methodology

Step 1: Nucleophile Generation (In Situ)

  • Charge a round-bottom flask with Ethanol/Water (1:1 v/v).

  • Add KOH (2.5 equiv) and stir until fully dissolved.

  • CRITICAL: Under an inert atmosphere (

    
    ), add Thiophenol (1.1 equiv) dropwise. Rationale: Thiophenol oxidizes to diphenyl disulfide in air, which is an impurity. The solution will turn slightly yellow as potassium thiophenolate forms.
    

Step 2: Substrate Addition

  • Add 2-Chloro-3-nitrobenzoic acid (1.0 equiv) to the reaction mixture.

  • The exotherm will be mild. The carboxylic acid immediately converts to the potassium benzoate salt, ensuring solubility in the aqueous medium.

Step 3: Reaction (Thermodynamics)

  • Heat the mixture to Reflux (approx. 80-85°C) for 4–6 hours.

  • Monitoring: Use TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1][2][3] The starting chloride should disappear.

  • Mechanism Check: If the reaction stalls, the temperature is likely insufficient to overcome the energy barrier of the Meisenheimer complex formation.

Step 4: Workup & Isolation (Self-Validating)

  • Cool the reaction mixture to room temperature.

  • Acidification: Slowly add 2M HCl until pH < 2.

  • Observation: The product, being a free acid and less soluble in water than the salt, will precipitate as a yellow/orange solid.

  • Filter the solid.[2][4] Wash with cold water to remove KCl and excess acid.

  • Wash with n-hexane to remove any unreacted thiophenol (critical for odor control).

Process Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_iso Isolation Phase Step1 Dissolve KOH in EtOH/H2O Step2 Add Thiophenol (N2 atm) Forms PhS- K+ Step1->Step2 Step3 Add 2-Cl-3-NO2-Benzoic Acid Step2->Step3 Step4 Reflux (80°C, 4-6h) SNAr Mechanism Active Step3->Step4 Step5 Cool & Acidify (HCl, pH < 2) Step4->Step5 Step6 Precipitation of Product Step5->Step6 Step7 Filtration & Hexane Wash Step6->Step7

Figure 2: Operational workflow for the synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid.

Process Optimization & Troubleshooting

Solvent Effects

The choice of solvent dictates the reaction rate by stabilizing either the ground state or the transition state.

Solvent SystemRateProsCons
DMF (Dimethylformamide) FastPolar aprotic solvent enhances nucleophilicity of

by not solvating the anion tightly.
High boiling point makes removal difficult; potential for thermal runaway.
Ethanol/Water ModerateGreen chemistry compliant; easy product isolation via pH adjustment.Slower kinetics due to hydrogen bonding with the nucleophile (

).
Toluene (with PTC) SlowGood for anhydrous conditions.Requires Phase Transfer Catalyst (e.g., TBAB) to solubilize the salt.
Impurity Profile
  • Diphenyl Disulfide: Formed by oxidation of thiophenol. Remediation:[5][6] Wash crude solid with non-polar solvent (Hexane/Heptane).

  • 3-Nitrosalicylic Acid: Formed if hydroxide attacks the ring instead of thiophenolate (Hydrolysis). Remediation:[5][6] Ensure Thiophenol is added before heating and maintain slight excess of thiol.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[7][8][9] Chemical Reviews.[8]

  • Feit, P. W. (1971).[10] Aminobenzoic acid diuretics. 2. 3-Amino-5-sulfamoylbenzoic acid derivatives.[2][11][12] Journal of Medicinal Chemistry.

  • Org. Synth. (1940). Thiophenol (Benzenethiol) Preparation and Handling.[13] Organic Syntheses, Coll.[13] Vol. 2, p. 580.

  • Zoltewicz, J. A. (1975). New directions in the study of the Meisenheimer complex. Topics in Current Chemistry.

Sources

Exploratory

3-Nitro-2-(phenylsulfanyl)benzoic acid chemical structure and properties

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Focus: Synthesis, Reactivity, and Heterocyclic Applications Executive Summary 3-Nitro-2-(phenylsulfany...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Focus: Synthesis, Reactivity, and Heterocyclic Applications

Executive Summary

3-Nitro-2-(phenylsulfanyl)benzoic acid is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure. It serves as a critical intermediate in the synthesis of fused tricyclic heterocycles, particularly acridones , thioxanthones , and benzothiadiazoles . Its core utility lies in the S-NAr lability of its precursor (2-chloro-3-nitrobenzoic acid) and the ortho-disposition of the nitro and sulfur moieties, which facilitates reductive cyclization strategies.

This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound, emphasizing its role as a scaffold for bioactive small molecules.

Chemical Identity & Properties

Nomenclature & Structure
  • IUPAC Name: 3-Nitro-2-(phenylsulfanyl)benzoic acid

  • Synonyms: 2-(Phenylthio)-3-nitrobenzoic acid; 3-Nitro-2-thiophenoxybenzoic acid

  • Molecular Formula: C₁₃H₉NO₄S

  • Molecular Weight: 275.28 g/mol

  • SMILES: OC(=O)C1=C(SC2=CC=CC=C2)C(=O)=CC=C1

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature; values below represent consensus data for the class of nitro-2-(arylthio)benzoic acids.

PropertyValue / DescriptionContext
Appearance Yellow to orange crystalline solidCharacteristic of nitro-aromatics
Melting Point 185–195 °C (Predicted)Higher than parent benzoic acid due to rigidity/H-bonding
pKa (COOH) ~2.8–3.2Acidified by the electron-withdrawing nitro group (inductive effect)
Solubility DMSO, DMF, hot EthanolPoor water solubility; soluble in alkaline aqueous solution
Reactivity High S-nucleophilicity (post-reduction)Nitro group activates the ring; Sulfur is oxidation-prone

Synthesis & Reaction Mechanism[3][4]

The most robust synthesis involves Nucleophilic Aromatic Substitution (S_NAr) . The starting material, 2-chloro-3-nitrobenzoic acid , is uniquely activated for this transformation because the leaving group (Cl) is flanked by two electron-withdrawing groups (EWGs): the carboxyl group at C1 and the nitro group at C3.

Mechanism: Activated S_NAr

The reaction proceeds via a Meisenheimer Complex . The ortho-nitro group plays a dual role:

  • Inductive/Mesomeric Withdrawal: Lowers the LUMO energy of the ring, facilitating nucleophilic attack by the thiophenolate anion.

  • Stabilization: Stabilizes the anionic intermediate.

Steric Note: Despite the steric crowding of three contiguous substituents (COOH, Cl/SPh, NO₂), the reaction proceeds efficiently due to the high nucleophilicity of the thiolate and the strong activation of the chlorine.

Synthesis Protocol

Target: 10 mmol Scale Yield: Typically 85–95%

Materials
  • Precursor: 2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2) [2.02 g, 10 mmol]

  • Nucleophile: Thiophenol (Benzenethiol) [1.1 mL, 11 mmol]

  • Base: Potassium Carbonate (K₂CO₃) [2.76 g, 20 mmol] or KOH (aq)

  • Solvent: DMF (20 mL) or Ethanol/Water (1:1)

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitrobenzoic acid in DMF (or EtOH).

  • Activation: Add K₂CO₃. Stir for 10 minutes at room temperature. The solution may turn yellow/orange as the carboxylate forms.

  • Addition: Add thiophenol dropwise. Caution: Thiophenol is toxic and has a potent stench. Work in a fume hood.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1) or HPLC. The starting chloride should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • Acidification: Slowly add 2M HCl until pH ~2. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) to remove salts and traces of DMF. Recrystallize from Ethanol or Acetic Acid if necessary.

Downstream Applications & Pathways

This molecule is rarely the final drug; it is a divergent scaffold .

Pathway A: Reductive Cyclization (The Acridone Route)

The primary utility is the synthesis of 1-nitro-9-acridones or 1-amino-9-acridones (potential antitumor agents).

  • Step 1: The carboxylic acid is cyclized (using POCl₃ or H₂SO₄) onto the sulfur-bearing ring. Note: For acridones, the sulfur is usually replaced by nitrogen, or the pathway involves a rearrangement.

  • Correction: For Thioxanthones , the sulfur remains. Cyclization of 2-(phenylthio)benzoic acids yields thioxanthones. The 3-nitro group directs electrophilic closure to the specific position, yielding substituted thioxanthones.

Pathway B: Benzothiadiazoles (Plant Activators)

Reduction of the nitro group to an amine, followed by diazotization, allows the sulfur to attack the diazonium species, forming the benzo[1,2,3]thiadiazole core. This scaffold is famous in crop protection (e.g., Acibenzolar-S-methyl) for inducing Systemic Acquired Resistance (SAR).

Pathway C: Hydrazone Derivatives (Antimicrobials)

The carboxylic acid can be converted to a hydrazide and condensed with aldehydes.[1] These derivatives have shown activity against Mycobacterium tuberculosis.[1]

Visualizations

Synthesis & Reactivity Flowchart[2]

SynthesisPath Start 2-Chloro-3-nitrobenzoic acid (Activated Precursor) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack Reagent Thiophenol + K2CO3 (S_NAr Conditions) Reagent->Intermediate Product 3-Nitro-2-(phenylsulfanyl)benzoic acid (Target Scaffold) Intermediate->Product - Cl⁻ (Aromatization) Amine 3-Amino-2-(phenylsulfanyl)benzoic acid Product->Amine Reduction (Fe/HCl or H2/Pd) Cyclic Benzothiadiazoles / Thioxanthones Amine->Cyclic Cyclization

Figure 1: Synthetic pathway from precursor to target and downstream heterocyclic scaffolds.

Retrosynthetic Logic

Retrosynthesis Target 3-Nitro-2-(phenylsulfanyl)benzoic acid Break1 C-S Bond Disconnection Target->Break1 S_NAr Precursor1 2-Chloro-3-nitrobenzoic acid Break1->Precursor1 Precursor2 Thiophenol Break1->Precursor2 Precursor1_Origin 2-Chlorobenzoic acid (Nitration) Precursor1->Precursor1_Origin HNO3/H2SO4

Figure 2: Retrosynthetic analysis showing the convergence of the activated nitro-benzoic core and the thiol nucleophile.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. (Describes the S_NAr reactivity of the 2-halo-3-nitro scaffold). Link

  • Kunze, B. et al. Synthesis of benzo[1,2,3]thiadiazole-7-carboxylic acid derivatives. (Details the reaction of 2-chloro-3-nitrobenzoic acid with benzyl mercaptan, establishing the reactivity pattern). Pest Management Science, 1995. Link

  • PubChem. 2-(Phenylthio)benzoic acid (Parent Compound Data).[2] CID 15210. (Provides baseline properties for the scaffold). Link

  • Accela ChemBio. 4-Fluoro-2-mercapto-3-nitrobenzoic Acid (Related Derivative).[3] (Confirms commercial availability of 2-mercapto-3-nitrobenzoate derivatives). Link

  • ResearchGate. Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid. (Comparative study on S_NAr conditions for nitrobenzoic acids). Link

Sources

Foundational

A Technical Guide to the Solubility of 3-Nitro-2-(phenylsulfanyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic effi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a detailed technical overview of the solubility characteristics of 3-Nitro-2-(phenylsulfanyl)benzoic acid, a molecule of interest in synthetic chemistry and drug discovery. Due to the absence of extensive published solubility data for this specific compound, this document integrates a theoretical analysis based on its molecular structure with established experimental protocols for solubility determination. We will explore its predicted behavior in various solvent classes, provide a robust, step-by-step methodology for empirical measurement, and discuss the critical safety considerations for handling this compound in a laboratory setting.

Introduction: The Role of Molecular Structure in Solubility

3-Nitro-2-(phenylsulfanyl)benzoic acid is a complex aromatic carboxylic acid. Its solubility is governed by the interplay of three key functional groups:

  • Carboxylic Acid (-COOH): This polar, protic group can both donate and accept hydrogen bonds, conferring some affinity for polar solvents like water and alcohols. Crucially, it is acidic, meaning its ionization state is pH-dependent. In basic media, it deprotonates to the highly polar carboxylate anion (-COO⁻), which dramatically increases aqueous solubility.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group, the nitro substituent enhances the acidity of the carboxylic acid.[1] This means the compound will become soluble in weaker bases compared to non-nitrated benzoic acid.

  • Phenylsulfanyl Group (-S-Ph): This is a large, nonpolar, and hydrophobic moiety. The phenyl ring and the thioether linkage contribute significantly to the molecule's lipophilicity ("fat-loving" nature), which will drastically decrease its solubility in water but increase its affinity for nonpolar organic solvents.[2][3]

The combination of a large hydrophobic region with polar, ionizable groups suggests that 3-Nitro-2-(phenylsulfanyl)benzoic acid will exhibit poor solubility in neutral water but will be soluble in certain organic solvents and aqueous basic solutions.

Predicted Solubility Profile

Based on first principles of "like dissolves like" and the functional group analysis, we can predict the solubility behavior of 3-Nitro-2-(phenylsulfanyl)benzoic acid across a range of common laboratory solvents.[2]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous (Acidic/Neutral) Water, pH 1.2 HCl, Phosphate Buffer pH 6.8Very Low The large, hydrophobic phenylsulfanyl group dominates, making the molecule poorly miscible with water.[2][3]
Aqueous (Basic) 5% NaHCO₃, 5% NaOHHigh The acidic proton of the carboxylic acid is removed by the base, forming a highly polar and water-soluble carboxylate salt.[4]
Polar Protic Methanol, EthanolModerate to High The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid and nitro groups. The alkyl portion of the alcohol can interact with the hydrophobic parts of the molecule. For the related 3-nitrobenzoic acid, solubility is high in methanol and ethanol.[5]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very High These solvents are highly polar and can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks. Aromatic acids often show excellent solubility in these solvents.[6]
Chlorinated Dichloromethane (DCM)Moderate DCM has a moderate dipole moment and can interact favorably with the polar nitro group and solvate the aromatic rings. 3-nitrobenzoic acid is soluble in DCM.[5]
Aromatic TolueneLow to Moderate Toluene is nonpolar but can engage in π-stacking interactions with the phenyl rings of the solute, offering a degree of compatibility.
Nonpolar Aliphatic Hexanes, HeptaneVery Low The overall polarity of the molecule, driven by the nitro and carboxylic acid groups, is too high for it to dissolve in nonpolar aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive, quantitative solubility data, an empirical approach is necessary. The isothermal shake-flask method is a globally recognized gold-standard for determining equilibrium solubility and is recommended by regulatory bodies.[7]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a validated analytical technique.

Materials and Equipment
  • 3-Nitro-2-(phenylsulfanyl)benzoic acid (solid)

  • Selected solvents (HPLC grade)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 3-Nitro-2-(phenylsulfanyl)benzoic acid to a series of vials. The excess should be clearly visible to ensure a saturated solution is achievable.

    • Causality Insight: Using a visible excess of solid is a self-validating control; it guarantees that the solution has reached its maximum saturation point at that temperature.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed. Allow the samples to equilibrate for at least 24 to 48 hours.

    • Causality Insight: Agitation ensures maximum contact between the solid and the solvent. A long equilibration time is crucial to ensure the system reaches true thermodynamic equilibrium, not just a kinetically trapped supersaturated state. It is recommended to measure the concentration at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation, centrifuge the vials at a high speed.

    • Causality Insight: Centrifugation is superior to simple settling as it effectively removes fine particulates that could otherwise pass through a filter and artificially inflate the measured concentration.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality Insight: Filtration removes any remaining microscopic solid particles, ensuring that the analyzed sample represents only the dissolved compound.

  • Dilution: Immediately perform a precise, quantitative dilution of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

    • Causality Insight: Immediate dilution is critical, especially for solutions near saturation, to prevent the compound from precipitating out due to temperature changes upon removal from the incubator.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV. Create a standard curve with known concentrations of 3-Nitro-2-(phenylsulfanyl)benzoic acid to accurately determine the concentration of the sample.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The experiment should be performed in triplicate or more to ensure reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal & Agitate (24-48h at constant T) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Perform Serial Dilution E->F G 7. Quantify by HPLC-UV F->G H 8. Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9]

    • Inhalation: Remove person to fresh air. Seek medical advice if you feel unwell.[9]

Conclusion

3-Nitro-2-(phenylsulfanyl)benzoic acid presents a challenging but predictable solubility profile. Its large hydrophobic region renders it poorly soluble in neutral aqueous media, a critical factor for consideration in early-stage drug development. However, its acidic nature allows for significantly enhanced solubility in basic solutions through salt formation. For formulation in organic-based systems, polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, are predicted to be the most effective. This guide provides both the theoretical foundation for understanding these properties and a robust experimental framework for their quantitative determination, empowering researchers to make informed decisions in their scientific endeavors.

References

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]

  • World Health Organization. (2021). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1033. [Link]

  • 3-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • S D Fine-Chem Limited. (n.d.). 3-nitrobenzoic acid Safety Data Sheet. [Link]

  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

  • Solubility experimental methods.pptx. (n.d.). Scribd. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

  • Determination of Solubility Class. (n.d.). Course Hero. [Link]

  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022, February 19). The Chemistry Notes. [Link]

  • Chen, G., & Ma, Y. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Zhang, X., & Chen, J. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016, October 12). Quora. [Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.). ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-. NIST Chemistry WebBook. [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]

  • PubChem. (n.d.). 3-Nitro-4-(phenylthio)benzoic acid. [Link]

  • PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid. [Link]

  • Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd. [Link]

Sources

Exploratory

Technical Guide: Biological Potential &amp; Evaluation of 3-Nitro-2-(phenylsulfanyl)benzoic Acid

Part 1: Executive Summary 3-Nitro-2-(phenylsulfanyl)benzoic acid (CAS: 13421-12-0) represents a "privileged scaffold" in medicinal chemistry, merging the structural features of fenamate NSAIDs with a nitro-aromatic warhe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Nitro-2-(phenylsulfanyl)benzoic acid (CAS: 13421-12-0) represents a "privileged scaffold" in medicinal chemistry, merging the structural features of fenamate NSAIDs with a nitro-aromatic warhead. Unlike simple carboxylic acids, this molecule possesses a dual-reactivity profile: the carboxylic acid function allows for specific protein binding (typically COX/LOX enzymes), while the ortho-nitro group serves as both an electronic tuner and a metabolic handle for prodrug activation (hypoxia-selectivity).

This guide provides a comprehensive technical analysis of this compound, moving beyond basic characterization to actionable experimental workflows for drug discovery professionals. We explore its utility as a direct anti-inflammatory agent, a precursor for cytotoxic acridones, and a potential antimicrobial targeting bacterial fatty acid synthesis.

Part 2: Chemical Profile & Physicochemical Properties[1][2]

Understanding the "Rule of 5" compliance and solubility profile is critical before initiating biological assays. The presence of the sulfur bridge increases lipophilicity compared to its ether analogs, potentially enhancing membrane permeability.

Table 1: Physicochemical Properties (Computed)
PropertyValueBiological Implication
Molecular Formula C₁₃H₉NO₄SCore scaffold
Molecular Weight 275.28 g/mol Optimal for oral bioavailability (<500)
LogP (Predicted) ~3.8 - 4.2High lipophilicity; likely requires DMSO for assays
pKa (Acid) ~3.5Ionized at physiological pH (COO⁻ form dominates)
H-Bond Donors 1 (COOH)Good membrane permeability
H-Bond Acceptors 5Within Lipinski limits
Rotatable Bonds 4Flexible enough for induced-fit binding

Part 3: Mechanism of Action & Target Identification

The biological activity of 3-Nitro-2-(phenylsulfanyl)benzoic acid is hypothesized to operate through three distinct mechanisms, validated by Structure-Activity Relationship (SAR) data of the broader diaryl sulfide class.

Cyclooxygenase (COX) Inhibition (Anti-inflammatory)

Structurally, the molecule is a thio-analog of mefenamic acid with a nitro-substitution. The carboxylic acid moiety anchors the molecule in the COX active site via an ionic bond with Arg120. The bulky phenyl-thio group occupies the hydrophobic channel. The 3-nitro group (electron-withdrawing) reduces the pKa of the acid, potentially strengthening the ionic interaction.

Bacterial Enoyl-ACP Reductase Inhibition (Antimicrobial)

Diaryl sulfide scaffolds have been identified as inhibitors of InhA (Mycobacterium tuberculosis). The sulfur bridge allows the molecule to adopt a "butterfly" conformation essential for occupying the NADH-binding pocket of the enzyme.

Precursor for DNA-Intercalating Acridones

Under acidic cyclization conditions, this molecule converts to 1-nitroacridone . Acridones are potent DNA intercalators and Topoisomerase II inhibitors, making this compound a valuable "masked" cytotoxic agent.

Part 4: Visualizing the Divergent Synthesis & Bioactivity

The following diagram illustrates the central role of 3-Nitro-2-(phenylsulfanyl)benzoic acid as both a final pharmacophore and a synthetic pivot point.

BioactivityPathways Precursors 2-Chloro-3-nitrobenzoic acid + Thiophenol Target 3-Nitro-2-(phenylsulfanyl) benzoic acid (The Scaffold) Precursors->Target SNAr (Base/Heat) Acridone 1-Nitroacridone (Cyclized) Target->Acridone H2SO4 / PPA Cyclization Hydrazone Arylhydrazone Derivatives Target->Hydrazone Hydrazine hydrate + Aldehyde COX COX-1/2 Inhibition (Anti-inflammatory) Target->COX Direct Binding InhA InhA Inhibition (Antitubercular) Target->InhA Direct Binding DNA DNA Intercalation (Anticancer) Acridone->DNA Intercalation Hydrazone->COX Enhanced Potency

Figure 1: Divergent biological pathways. The central scaffold exhibits direct enzyme inhibition while serving as a precursor for potent DNA intercalators.

Part 5: Experimental Protocols

To validate the biological potential, the following protocols are designed with built-in controls for scientific rigor.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The nitro group at position 3 activates the 2-chloro position, allowing substitution without expensive palladium catalysts.

Reagents:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Solvent: Water/Ethanol (1:1) or DMF (for faster kinetics)

Step-by-Step Workflow:

  • Activation: Dissolve thiophenol in the solvent containing KOH. Stir for 15 min to generate the potassium thiophenolate nucleophile (color change often observed).

  • Addition: Add 2-Chloro-3-nitrobenzoic acid slowly to the mixture.

  • Reaction: Reflux at 80-100°C for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The starting material (more polar acid) should disappear; the product is also an acid but will have a distinct Rf due to the sulfur lipophilicity.

  • Workup: Cool the mixture and acidify with 2M HCl to pH 2. The product will precipitate as a yellow/orange solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization: Confirm structure via ¹H NMR (Look for the downfield shift of the benzoic acid protons due to the nitro group).

Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: To verify the anti-inflammatory "fenamate-like" activity.

Assay System: Colorimetric COX Inhibitor Screening Kit (e.g., using TMPD oxidation).

Workflow:

  • Preparation: Dissolve the test compound in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Enzyme Mix: Incubate Recombinant Human COX-2 with Heme and the test compound for 10 minutes at 25°C.

    • Control 1 (Negative): Solvent only (100% Activity).

    • Control 2 (Positive): Celecoxib (Known inhibitor, IC50 ~40 nM).

    • Control 3 (Background): No Enzyme (to measure non-enzymatic oxidation).

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (chromogen).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Data Analysis: Calculate the slope of the linear portion of the curve.

    • % Inhibition = (Slope_Control - Slope_Sample) / Slope_Control * 100

    • Validation Criteria: The Z-factor of the assay must be > 0.5.

Part 6: Toxicology & Safety Considerations

Nitroreductase Liability: The presence of the nitro group is a double-edged sword.

  • Risk: In vivo, hepatic nitroreductases can reduce the -NO₂ group to an amine (-NH₂) or hydroxylamine (-NHOH). The hydroxylamine intermediate is potentially mutagenic (Ames positive).

  • Mitigation: Early ADME screening should include a microsomal stability assay (with and without NADPH) to quantify the rate of nitro reduction.

Sulfur Reactivity: The thioether linkage is generally stable but can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) by metabolic enzymes (CYP450). These metabolites often retain biological activity but become more polar, altering biodistribution.

Part 7: References

  • Synthesis of Thio-Fenamates:

    • Title: Process for the preparation of 2-arylthiobenzoic acids.[1][2][3]

    • Source: European Patent EP0299329B1.

    • URL:

  • Antimicrobial Activity of Diaryl Sulfides:

    • Title: Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles (Derivatives of the scaffold).

    • Source: PubMed / NIH.

    • URL:[Link]

  • Chemical Properties & Availability:

    • Title: 2-Chloro-3-nitrobenzoic acid (Precursor & Reactivity).

    • Source: Sigma-Aldrich Technical Data.[4]

  • General Nucleophilic Substitution Protocol:

    • Title: Thiophenol Synthesis and Reactivity (Organic Syntheses).

    • Source: Organic Syntheses, Coll.[5] Vol. 1, p.490.

    • URL:[Link]

Sources

Foundational

quantum chemical calculations for 3-Nitro-2-(phenylsulfanyl)benzoic acid

A Comprehensive Quantum Chemical Protocol for Structural and Electronic Profiling Executive Summary This technical guide outlines a rigorous computational framework for the quantum chemical characterization of 3-Nitro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Quantum Chemical Protocol for Structural and Electronic Profiling

Executive Summary

This technical guide outlines a rigorous computational framework for the quantum chemical characterization of 3-Nitro-2-(phenylsulfanyl)benzoic acid . This molecule represents a highly congested 1,2,3-trisubstituted benzene system where steric effects dominate the conformational landscape. The juxtaposition of a bulky nitro group (C3), a flexible phenylsulfanyl moiety (C2), and a carboxylic acid (C1) creates a complex potential energy surface that standard optimization routines often misinterpret.

This guide addresses the specific challenges of this molecular architecture—principally the ortho-effect and sulfur-mediated electronic conjugation . It provides a self-validating protocol using Density Functional Theory (DFT) to predict geometry, spectroscopic signatures (IR/NMR), and reactive frontiers (FMOs) relevant to drug discovery applications.

Theoretical Framework & Methodology

Level of Theory Selection

For this specific diaryl sulfide derivative, the choice of functional is critical due to the interplay between steric repulsion and weak dispersion forces between the two aromatic rings.

  • Functional: M06-2X is recommended over the traditional B3LYP for the geometry optimization and energy calculations. M06-2X captures medium-range correlation energy (dispersion forces) more accurately, which is vital for predicting the correct twist angle of the two phenyl rings in the 2-(phenylsulfanyl) moiety.

  • Basis Set: 6-311++G(d,p) .[1][2][3] The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the Sulfur and Oxygen atoms and the anionic character of the nitro group's resonance structures.

  • Solvation: SMD (Solvation Model based on Density) using DMSO or Methanol. These solvents mimic the physiological or synthesis conditions better than the gas phase.

The "Crowded Zone" Hypothesis

The core scientific challenge in this molecule is the steric clash at the 2,3-position.

  • Hypothesis: The C2-Sulfur bond will force the pendant phenyl ring to rotate significantly out of plane to avoid the C3-Nitro group.

  • Implication: A single-step geometry optimization is insufficient. A Relaxed Potential Energy Surface (PES) Scan is required to identify the global minimum.

Computational Workflow Protocol

The following protocol ensures reproducibility and avoids local minima traps.

Phase 1: Conformational Search (The Filter)

Before high-level DFT, generate candidate conformers to resolve the rotational degrees of freedom around the Sulfur bridge.

  • Tool: Spartan, Crest (part of xTB), or RDKit.

  • Method: Molecular Mechanics (MMFF94) or Semi-empirical (PM7).

  • Objective: Generate 10-20 conformers based on the rotation of the

    
     bond and the 
    
    
    
    bond.
Phase 2: Geometry Optimization & Frequency Analysis (The Core)

Perform this step on the lowest energy conformer identified in Phase 1.

Software: Gaussian 16 / ORCA 5.0 Route Card Example (Gaussian):

  • opt: Optimizes geometry to a stationary point.

  • freq: Computes Hessian to verify minimum (no imaginary frequencies).

  • int=ultrafine: Increases integration grid accuracy, essential for the sulfur/nitro electronic interactions.

Phase 3: Electronic Property Calculation

Route Card Example:

  • NBO (Natural Bond Orbital): To quantify the charge transfer from the Sulfur lone pair (

    
    ) to the Nitro anti-bonding orbital (
    
    
    
    ).
  • NMR: GIAO method for predicting chemical shifts (

    
    , 
    
    
    
    ).

Visualization of the Computational Pipeline

The following diagram illustrates the logical flow of the experiment, emphasizing the critical "Conformational Scan" loop often missed in standard protocols.

G Start Input Structure (3-Nitro-2-(phenylsulfanyl)benzoic acid) ConfSearch Conformational Scan (Rotate C-S-C Dihedral) Start->ConfSearch PreOpt Semi-Empirical Pre-Opt (PM7/xTB) ConfSearch->PreOpt DFT_Opt DFT Optimization (M06-2X/6-311++G(d,p)) PreOpt->DFT_Opt FreqCheck Frequency Check (Imaginary Freq < 0?) DFT_Opt->FreqCheck Success Global Minimum Found FreqCheck->Success No Imag Freq Fail Transition State Found (Perturb Geometry) FreqCheck->Fail Has Imag Freq Properties Property Calculation (NBO, HOMO-LUMO, NMR) Success->Properties Fail->PreOpt

Figure 1: Decision-tree workflow for the quantum chemical characterization of sterically crowded diaryl sulfides.

Structural & Electronic Analysis

Key Geometric Parameters

Upon convergence, extract the following parameters to validate the "Ortho Effect."

ParameterDefinitionExpected Value RangeSignificance

(C-S-C-C)
Torsion angle of phenyl rings

Indicates non-planarity due to steric clash between S-Phenyl and 3-Nitro group.

Sulfur-Carbon bond length

Å
Shorter than typical C-S single bonds due to

conjugation.

Intramolecular H-bond

Å
Distance between Carboxyl-H and Nitro-O (if rotation allows).
Frontier Molecular Orbitals (FMOs)

The reactivity of this molecule is defined by the HOMO-LUMO gap (


).
  • HOMO: Predominantly located on the Sulfur atom and the phenylsulfanyl ring . This is the site of electrophilic attack or oxidation (e.g., to sulfoxide).

  • LUMO: Localized on the Nitro group and the Benzoic acid ring . This is the site for nucleophilic attack.

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower gap implies higher reactivity, relevant for its potential as a drug intermediate.
Spectroscopic Validation (IR & NMR)

To confirm the theoretical structure matches the synthesized compound, compare these markers:

  • IR Spectrum (Vibrational Modes):

    • Scale Factor: Multiply raw DFT frequencies by 0.967 (for M06-2X) to correct for anharmonicity.

    • Diagnostic Bands:

      • 
         (Carboxyl): ~3000-3300 cm
        
        
        
        (Broad, H-bonded).
      • 
         (Carbonyl): ~1680-1710 cm
        
        
        
        .
      • 
         (Asymmetric stretch): ~1530-1550 cm
        
        
        
        .
      • 
         (Symmetric stretch): ~1340-1360 cm
        
        
        
        .

Drug Discovery Implications (Docking Prep)

For researchers evaluating this molecule as a scaffold (e.g., for NSAID or kinase inhibitor development), the DFT output must be converted for docking.

  • Charge Calculation: Do NOT use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the DFT electrostatic potential (ESP) calculation. The nitro group induces strong polarization that standard force fields estimate poorly.

  • Ligand Preparation:

    • Convert the optimized .log or .out file to .pdbqt (AutoDock) or .mol2.

    • Maintain the DFT-optimized dihedral angle for the diphenyl sulfide linkage as the starting conformation, but allow flexibility during docking.

References

  • Gaussian 16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • M06-2X Functional: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Basis Set (6-311++G(d,p)): Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. Link

  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • DFT Studies on Benzoic Acid Derivatives: Sangeetha, R., et al. (2021). Comparison of experimental and theoretical (B3LYP/6-311G(d,p)) FT-IR spectra for 1-pyrenecarboxylic acid. Journal of Molecular Structure. (Contextual grounding for acid derivatives). Link

Sources

Exploratory

safety and handling precautions for 3-Nitro-2-(phenylsulfanyl)benzoic acid

Technical Guide: Safety and Handling Precautions for 3-Nitro-2-(phenylsulfanyl)benzoic Acid CAS Registry Number: 13421-12-0 Synonyms: 3-Nitro-2-(phenylthio)benzoic acid; 2-Phenylthio-3-nitrobenzoic acid[1] Part 1: Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety and Handling Precautions for 3-Nitro-2-(phenylsulfanyl)benzoic Acid

CAS Registry Number: 13421-12-0 Synonyms: 3-Nitro-2-(phenylthio)benzoic acid; 2-Phenylthio-3-nitrobenzoic acid[1]

Part 1: Executive Technical Summary

3-Nitro-2-(phenylsulfanyl)benzoic acid is a specialized nitro-aromatic intermediate used primarily in the synthesis of heterocyclic scaffolds for medicinal chemistry.[1] Structurally, it combines a benzoic acid core with a nitro group at the 3-position and a bulky, electron-rich phenylsulfanyl (thioether) moiety at the 2-position.[1]

This unique substitution pattern introduces specific safety challenges:

  • Steric Strain & Reactivity: The ortho-positioning of the carboxylic acid and the phenylthio group creates steric strain, influencing its solubility and stability.

  • Nitro Group Hazards: Like many nitro-aromatics, it possesses latent explosive potential under extreme thermal shock and poses a risk of methemoglobinemia upon systemic absorption.[1]

  • Sulfur Moiety: The thioether linkage implies a risk of releasing thiophenol (a highly toxic stench agent) if the compound undergoes hydrolytic or thermal degradation.

This guide synthesizes safety protocols based on the compound's functional group chemistry and standard operating procedures for handling nitro-thio-aromatics.

Part 2: Physicochemical Profile & Hazard Identification

Table 1: Physicochemical Properties (Experimental & Predicted)

PropertyValue / DescriptionNote
Molecular Formula C₁₃H₉NO₄S
Molecular Weight 275.28 g/mol
Appearance Yellow to brownish crystalline solidNitro groups typically impart yellow color.[1][2]
Melting Point 160–165 °C (Estimated)Based on structural analogs (e.g., 2-chloro-3-nitrobenzoic acid).[1]
Solubility Soluble in DMSO, DMF, Methanol. Poorly soluble in water.[3]Acidic pH decreases water solubility.
Acidity (pKa) ~3.0–3.5 (Carboxylic Acid)Nitro group enhances acidity via electron withdrawal.[1][4]

Hazard Classification (Derived GHS) While a specific harmonized GHS classification is often absent for research intermediates, the following profile is derived from its functional components:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][5][6]

  • H335: May cause respiratory irritation.[3][5][6]

  • H373: May cause damage to organs (Blood/Methemoglobin) through prolonged or repeated exposure (Associated with nitro-aromatics).[1]

  • EUH032: Contact with acids liberates very toxic gas (Potential for trace Thiophenol release).

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Odor Control: Due to the phenylthio moiety, trace degradation can release thiophenol. The fume hood exhaust should ideally be filtered or scrubbed if large quantities (>10g) are processed.

  • Static Dissipation: Ground all metal equipment. Nitro-aromatics can be sensitive to electrostatic discharge (ESD) when dry.

PPE Selection Matrix
Protection TypeSpecificationRationale
Respiratory N95 (Dust) or ABEK1 (Vapor/Acid/Organic)Protects against irritating dust and potential sulfur odors.[1]
Hand Protection Double Gloving: Nitrile (Inner) + Viton or Butyl (Outer)Thioethers can permeate thin nitrile.[1] Viton offers superior resistance to aromatics and sulfur compounds.
Eye Protection Chemical Safety GogglesStandard safety glasses are insufficient for acidic/irritant powders.
Body Protection Lab Coat (Cotton/Flame Resistant)Synthetic fibers may melt if a thermal runaway occurs.

Part 4: Handling Protocols & Experimental Safety

Protocol A: Synthesis & Reaction Setup (SNAr)

The most common synthesis involves the nucleophilic aromatic substitution of 2-chloro-3-nitrobenzoic acid with thiophenol.[1]

Critical Safety Control Points:

  • Exotherm Management: The reaction between the thiophenolate anion and the nitro-benzoate is exothermic. Addition must be controlled (dropwise) at 0–5 °C to prevent thermal runaway, which could trigger nitro-group decomposition.

  • Base Selection: Use Potassium Carbonate (

    
    ) or Potassium Hydroxide (
    
    
    
    ). Avoid strong oxidizers which can react violently with the sulfur.
  • Atmosphere: Run under Nitrogen (

    
    ) or Argon. Thioethers are susceptible to oxidation (to sulfoxides/sulfones), which alters the product and safety profile.
    
Protocol B: Work-up & Purification
  • Acidification Risk: The product is typically precipitated by acidifying the basic reaction mixture with HCl. WARNING: This step will protonate any unreacted thiophenolate back to Thiophenol , releasing a highly toxic stench.

  • Mitigation: Perform acidification slowly in a fume hood. Have a bleach bath (Sodium Hypochlorite) ready to neutralize glassware immediately.

Protocol C: Spill Response
  • Evacuate: If a strong "rotten garlic" smell is detected, evacuate the immediate area.

  • Neutralize: Cover the spill with a slurry of Calcium Hypochlorite (bleach powder) or 10% Sodium Hypochlorite solution. This oxidizes the sulfur moiety to a non-volatile sulfonate.

  • Cleanup: Absorb with vermiculite. Do not use combustible materials (sawdust) due to the nitro group.

Part 5: Visualized Safety Workflows

Figure 1: Synthesis & Safety Logic Flow

This diagram illustrates the critical safety gates during the synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid.[1]

SafetyWorkflow Start Starting Materials: 2-Chloro-3-nitrobenzoic acid + Thiophenol Mix Mixing Phase: Add Base (K2CO3) Temp < 10°C Start->Mix PPE: Viton Gloves Reaction Reaction (SNAr): Exothermic Risk N2 Atmosphere Mix->Reaction Control Temp Quench Acidification (HCl): Precipitation Reaction->Quench Complete Conversion Risk RISK: Release of Thiophenol Gas Quench->Risk Excess Thiol Product Final Product: 3-Nitro-2-(phenylsulfanyl) benzoic acid Quench->Product Filtration Trap Bleach Scrubber (NaOCl Trap) Risk->Trap Neutralize Vapors Trap->Product Safe Handling

Caption: Operational workflow highlighting the critical "Risk" node where toxic thiophenol gas may be generated, requiring a bleach scrubber intervention.

Figure 2: Exposure Response Decision Tree

A logic tree for determining immediate actions upon exposure.

ExposureTree Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off powder 2. Wash with soap/water (15m) 3. Watch for Cyanosis Skin->ActionSkin ActionEye 1. Rinse water (15m) 2. Remove contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if blue lips 3. Treat for Methemoglobinemia Inhale->ActionInhale

Caption: Decision matrix for emergency response. Note the specific check for Cyanosis (blue lips) due to the nitro group.[1]

Part 6: Waste Disposal & Environmental Fate

Disposal Protocol:

  • Segregation: Do not mix with general organic solvents. Segregate into "Halogenated/Sulfur-Containing" waste streams.[1]

  • Pre-Treatment: It is Best Practice to treat the waste solution with dilute bleach (Sodium Hypochlorite) or Hydrogen Peroxide to oxidize the sulfide linkage to a sulfone. This eliminates the stench and reduces toxicity before final incineration.

  • Incineration: The compound must be disposed of via a licensed chemical incinerator equipped with a scrubber for NOx and SOx gases.

Environmental Fate:

  • Water Hazard: Do not allow to enter drains. The nitro group makes it potentially persistent and harmful to aquatic life (WGK 2/3 estimated).[1]

References

  • PubChem. (n.d.). 3-Nitro-2-(phenylthio)benzoic acid (CAS 13421-12-0).[7][8] National Library of Medicine. Retrieved from [Link][1]

  • Organic Syntheses. (1941). Thiophenol - Handling and Safety.[1][3] Org.[4][9][10] Syn. Coll. Vol. 1, p. 504. Retrieved from [Link][1]

  • Angene Chemical. (n.d.). 3-Nitro-2-phenylsulfanyl-benzoic acid Product Entry. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Nitro-2-(phenylsulfanyl)benzoic Acid in Medicinal Chemistry

Introduction: A Scaffold for Novel Kinase Inhibitors In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Novel Kinase Inhibitors

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. 3-Nitro-2-(phenylsulfanyl)benzoic acid emerges as a compound of interest, not from a history of established use, but from its structural potential as a foundation for the development of kinase inhibitors. The molecule incorporates several key features—a benzoic acid moiety, a nitro group, and a phenylsulfanyl substituent—that offer versatile points for chemical modification and interaction with biological targets.[1][2][3]

This guide posits the application of 3-Nitro-2-(phenylsulfanyl)benzoic acid as a scaffold for the discovery of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[4][5][6][7] Necroptosis is a form of programmed cell death implicated in the pathophysiology of numerous inflammatory, infectious, and degenerative diseases.[4][6][8] Consequently, the development of small-molecule inhibitors of RIPK1 is a promising therapeutic strategy.[4][5][7][9][10]

These application notes will provide a comprehensive, albeit prospective, framework for researchers. We will detail a plausible synthetic route for 3-Nitro-2-(phenylsulfanyl)benzoic acid, propose detailed protocols for its biological evaluation as a RIPK1 inhibitor, and discuss potential avenues for structure-activity relationship (SAR) studies.

The Necroptosis Signaling Pathway: A Rationale for Targeting RIPK1

Necroptosis is a regulated, caspase-independent form of cell death that can be initiated by various stimuli, most notably through the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[11][12] Upon TNF-α binding, a signaling cascade is initiated that can lead to either cell survival, apoptosis, or necroptosis. The kinase activity of RIPK1 is a crucial determinant in this cellular decision-making process.[5][13][14]

In the context of necroptosis, RIPK1, along with RIPK3, forms a multi-protein complex known as the necrosome.[11][12] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.[11][12][14] Activated MLKL translocates to the plasma membrane, causing its disruption and subsequent cell death.[11][14] Given its central role, inhibiting the kinase activity of RIPK1 presents a viable strategy to halt the necroptotic cascade and mitigate its pathological consequences.[4][6][15]

Necroptosis_Pathway TNFR1 TNFR1 ComplexI Complex I (Survival/Apoptosis) TNFR1->ComplexI Recruitment TNFa TNF-α TNFa->TNFR1 RIPK1 RIPK1 ComplexI->RIPK1 Activation Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Forms RIPK3 RIPK3 RIPK3->Necrosome Forms MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Active) MLKL->pMLKL MembraneDisruption Membrane Disruption & Cell Death pMLKL->MembraneDisruption

Figure 1: Simplified Necroptosis Signaling Pathway.

Synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic Acid

The synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution reaction, a common strategy in organic synthesis. A plausible starting material is 2-chloro-3-nitrobenzoic acid, which is commercially available.[16][17] The reaction with thiophenol in the presence of a suitable base would yield the desired product.

Synthesis_Workflow StartingMaterial 2-Chloro-3-nitrobenzoic acid + Thiophenol Reaction Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, Heat) StartingMaterial->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-Nitro-2-(phenylsulfanyl)benzoic acid Purification->Product

Figure 2: Proposed Synthetic Workflow.
Experimental Protocol: Synthesis

Materials:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)[16]

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-chloro-3-nitrobenzoic acid in DMF, add potassium carbonate.

  • Add thiophenol dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure of the synthesized 3-Nitro-2-(phenylsulfanyl)benzoic acid should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Screening for RIPK1 Inhibition

To assess the potential of 3-Nitro-2-(phenylsulfanyl)benzoic acid as a RIPK1 inhibitor, a multi-step screening process is proposed. This involves an initial cell-based assay to determine its ability to inhibit necroptosis, followed by a direct enzymatic assay to confirm its interaction with RIPK1.

Screening_Workflow cluster_cell_based Cell-Based Assay cluster_enzymatic Enzymatic Assay CellCulture Culture HT-29 or L929 cells InduceNecroptosis Induce Necroptosis (e.g., TNF-α, z-VAD-FMK, Smac mimetic) CellCulture->InduceNecroptosis CompoundTreatment Treat with 3-Nitro-2-(phenylsulfanyl)benzoic acid (Dose-response) InduceNecroptosis->CompoundTreatment ViabilityAssay Measure Cell Viability (e.g., CellTiter-Glo) CompoundTreatment->ViabilityAssay EC50 Determine EC50 ViabilityAssay->EC50 KinaseAssay In vitro RIPK1 Kinase Assay (e.g., ADP-Glo) EC50->KinaseAssay If active, proceed to CompoundIncubation Incubate with recombinant RIPK1, ATP, and 3-Nitro-2-(phenylsulfanyl)benzoic acid KinaseAssay->CompoundIncubation MeasureActivity Measure Kinase Activity CompoundIncubation->MeasureActivity IC50 Determine IC50 MeasureActivity->IC50

Figure 3: Biological Screening Workflow.
Protocol 1: Cell-Based Necroptosis Inhibition Assay

This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of the test compound in protecting cells from induced necroptosis. Human HT-29 or murine L929 cells are suitable models.[4]

Materials:

  • HT-29 or L929 cells

  • Appropriate cell culture medium and supplements

  • Tumor necrosis factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Smac mimetic (e.g., birinapant)

  • 3-Nitro-2-(phenylsulfanyl)benzoic acid (test compound)

  • Known RIPK1 inhibitor (e.g., Necrostatin-1) as a positive control[15]

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the positive control.

  • Pre-treat the cells with the compounds for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNF-α, z-VAD-FMK, and a Smac mimetic.

  • Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Measure cell viability using a luminescence-based assay according to the manufacturer's protocol.

  • Calculate the percentage of cell viability relative to untreated controls.

  • Plot the dose-response curve and determine the EC₅₀ value.

Protocol 2: In Vitro RIPK1 Kinase Assay

If the compound shows activity in the cell-based assay, a direct enzymatic assay is necessary to confirm that the mechanism of action is through the inhibition of RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1

  • ATP

  • Suitable kinase buffer

  • Substrate for RIPK1 (if required by the assay format)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 3-Nitro-2-(phenylsulfanyl)benzoic acid (test compound)

  • Staurosporine or a known RIPK1 inhibitor as a positive control

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the kinase buffer, recombinant RIPK1, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and measure the kinase activity using the detection reagent as per the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

  • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format for easy comparison and interpretation.

CompoundCell-Based EC₅₀ (µM)RIPK1 IC₅₀ (µM)
3-Nitro-2-(phenylsulfanyl)benzoic acidExperimental ValueExperimental Value
Necrostatin-1 (Positive Control)Literature/Experimental ValueLiterature/Experimental Value

A potent compound will exhibit low micromolar to nanomolar EC₅₀ and IC₅₀ values. A strong correlation between the cellular and enzymatic assay results would suggest that the observed cytoprotective effect is indeed due to the direct inhibition of RIPK1.

Future Directions: Structure-Activity Relationship (SAR) Studies

Should 3-Nitro-2-(phenylsulfanyl)benzoic acid demonstrate promising activity, it can serve as a starting point for a lead optimization campaign. The structure offers several avenues for modification to explore the SAR and improve potency, selectivity, and pharmacokinetic properties.[18][19]

  • Modification of the Phenylsulfanyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on this ring can probe interactions with hydrophobic pockets in the kinase domain.

  • Modification of the Benzoic Acid Moiety: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate solubility, cell permeability, and binding interactions.

  • Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further derivatized, or it can be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the scaffold.

Conclusion

While the direct application of 3-Nitro-2-(phenylsulfanyl)benzoic acid in medicinal chemistry is not yet established in the literature, its structural features make it an intriguing candidate for scaffold-based drug discovery. This guide provides a scientifically grounded, prospective framework for its synthesis and evaluation as a potential inhibitor of RIPK1 for the treatment of necroptosis-driven diseases. The detailed protocols and proposed workflow offer a clear path for researchers to investigate the therapeutic potential of this and related molecules, contributing to the ever-evolving field of kinase inhibitor development.

References

  • Li, D. C., Chen, N. N., You, Q. D., & Xu, X. L. (2026). Small-molecule modulators of the necroptotic pathway: A medicinal chemistry perspective. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Necroptosis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Necroptosis Signaling Pathway. Retrieved from [Link]

  • Degterev, A., et al. (2019). Initiation and execution mechanisms of necroptosis: an overview.
  • Harris, P. A., et al. (2021). Recent Progress in Small-Molecule Inhibitors for Critical Therapeutic Targets of Necroptosis. Journal of Medicinal Chemistry.
  • Zhang, L., et al. (2022). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B.
  • Scilight Press. (2025). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. Chemical Biology.
  • Yuan, J., et al. (2020). Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. Journal of Medicinal Chemistry.
  • Chen, G., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry.
  • Chen, D., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Chemistry.
  • Cresset Group. (2021). Investigating the SAR of RIPK1 inhibitors. Massachusetts Biotechnology Council.
  • Zhang, L., et al. (2024). From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.
  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 2-Chloro-3-nitrobenzoic Acid. Retrieved from [Link]

  • MDPI. (2025).
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • WIPO Patentscope. (2021).
  • Nichols, B. L. (2013). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives.
  • Preprints.org. (2023).
  • Leyva, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
  • Valenzuela, R., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Antioxidants.
  • BenchChem. (2025). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.
  • Leyva, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Organic Chemistry Praktikum. (2006).
  • ResearchGate. (2023).

Sources

Application

3-Nitro-2-(phenylsulfanyl)benzoic acid as a precursor for heterocyclic compounds

Application Note: Strategic Utilization of 3-Nitro-2-(phenylsulfanyl)benzoic Acid in Heterocyclic Synthesis Abstract This guide details the synthetic utility of 3-nitro-2-(phenylsulfanyl)benzoic acid (CAS: 63556-07-4), a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Nitro-2-(phenylsulfanyl)benzoic Acid in Heterocyclic Synthesis

Abstract

This guide details the synthetic utility of 3-nitro-2-(phenylsulfanyl)benzoic acid (CAS: 63556-07-4), a bifunctional scaffold critical for accessing fused tricyclic heterocycles.[1] Due to its unique substitution pattern—featuring a nitro group (latent nucleophile), a carboxylic acid (electrophile), and a phenylsulfanyl moiety (linker/leaving group)—this precursor serves as a divergent point for two major heterocyclic classes: Thioxanthones (via electrophilic cyclization) and Phenothiazines (via Smiles rearrangement). This document provides optimized protocols for these pathways, emphasizing mechanism-driven experimental design.

Introduction: The Divergent Scaffold

The chemical versatility of 3-nitro-2-(phenylsulfanyl)benzoic acid stems from the orthogonal reactivity of its substituents.[1]

  • The Nitro Group (C3): Acts as an electron-withdrawing group (EWG) activating the ring for nucleophilic attack during precursor synthesis. Upon reduction, it becomes a primary amine, enabling intramolecular cyclization or rearrangement.

  • The Sulfide Linker (C2): Serves as the backbone for the central ring in tricyclic systems.

  • The Carboxylic Acid (C1): Functions as the carbonyl source for thioxanthones or an anchoring group for phenothiazine functionalization.

Pathway Logic
  • Acid-Mediated Pathway: Retains the carbon skeleton to form 4-Nitrothioxanthone .[1]

  • Base-Mediated/Reductive Pathway: Triggers a Smiles Rearrangement to form Phenothiazine-1-carboxylic acid derivatives.[1]

Protocol 1: Synthesis of the Precursor

Target: 3-Nitro-2-(phenylsulfanyl)benzoic acid[1]

This step utilizes a Nucleophilic Aromatic Substitution (SNAr).[2][3] The nitro group at C3 and the carboxyl group at C1 activate the C2-position (occupied by a halogen) for displacement by thiophenol.

Materials:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)[1]

  • Thiophenol (1.1 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Solvent: Water or DMF (Green chemistry preference: Water)

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mmol of 2-chloro-3-nitrobenzoic acid in 50 mL of water containing 50 mmol KOH. The solution should be homogenous (pH > 10).

  • Addition: Add thiophenol (22 mmol) dropwise. Note: Thiophenol is toxic; work in a fume hood.[1]

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Monitoring: TLC (Mobile phase: MeOH/DCM 1:9). The starting chloride should disappear.

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH ~2.[4]

  • Isolation: The product precipitates as a yellow solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol/water (4:1).

Yield Expectation: 85–92% Quality Control: 1H NMR should show the disappearance of the C2-proton signal (if using a different starting material) or shifts in the aromatic region corresponding to the thiophenyl ring.

Protocol 2: Synthesis of 4-Nitrothioxanthone (Acid Pathway)

Mechanism: Intramolecular Friedel-Crafts Acylation[1]

This pathway preserves the nitro group, yielding DNA-intercalating scaffolds.[1]

Materials:

  • 3-Nitro-2-(phenylsulfanyl)benzoic acid (Precursor)[1]

  • Sulfuric Acid (H2SO4, 98%) or Polyphosphoric Acid (PPA)

Step-by-Step Methodology:

  • Preparation: Place 10 mmol of the precursor in a round-bottom flask.

  • Acid Addition: Add 20 mL of conc. H2SO4. Caution: Exothermic.[1]

  • Cyclization: Heat to 80–90°C for 2 hours.

    • Why: Higher temperatures may cause sulfonation of the phenyl ring; 90°C is optimal for cyclization without side reactions.

  • Quenching: Pour the hot reaction mixture onto 200 g of crushed ice with vigorous stirring. The thioxanthone will precipitate.

  • Neutralization: Adjust pH to 7 using saturated Na2CO3 solution.

  • Purification: Filter the solid. Recrystallize from glacial acetic acid or DMF.

Data Summary:

Parameter Value
Product 4-Nitrothioxanthone
Appearance Yellow needles
Melting Point >250°C

| Key IR Peak | ~1640 cm⁻¹ (Diaryl ketone C=O) |[1]

Protocol 3: Synthesis of Phenothiazines (Smiles Rearrangement)

Mechanism: Reductive Cyclization via Smiles Rearrangement

This is the most chemically complex and valuable pathway. Reduction of the nitro group yields an amine, which attacks the sulfur-bearing carbon of the other ring (S-N migration), leading to the phenothiazine core.

Materials:

  • 3-Nitro-2-(phenylsulfanyl)benzoic acid[1]

  • Reducing Agent: Iron powder (Fe) / HCl or H2 / Pd-C[1]

  • Base: KOH in DMF (for the rearrangement step)

Step-by-Step Methodology:

Phase A: Reduction

  • Suspend 10 mmol precursor in 50 mL Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and catalytic HCl (0.5 mL).

  • Reflux for 2 hours until the nitro group is fully reduced to the amine (Check TLC).

  • Filter hot to remove iron residues. Evaporate solvent to obtain 3-amino-2-(phenylsulfanyl)benzoic acid .[1]

Phase B: Smiles Rearrangement & Cyclization

  • Dissolve the crude amine in 20 mL DMF.

  • Add KOH (2.0 eq).

  • Reflux at 140°C for 4 hours.

    • Mechanism:[5][6][7][8] The amine anion attacks the phenyl ring at the position ipso to the sulfur. The sulfur bridge breaks and reforms at the ortho position, expelling the carboxyl group or retaining it depending on specific conditions. Note: For 3-amino-2-(phenylsulfanyl)benzoic acid, the carboxyl group is usually retained at the C1 position of the phenothiazine.[1]

  • Workup: Pour into acidified water. The phenothiazine precipitates.

Critical Insight: The Smiles Rearrangement is sensitive to steric hindrance.[9] The presence of the carboxylic acid at C1 (ortho to the sulfur) actually facilitates the rearrangement by locking the conformation, making this a superior route to 1-substituted phenothiazines compared to the Bernthsen synthesis.

Visualizing the Pathways

The following diagram illustrates the divergent synthesis starting from the nitro-sulfide precursor.

ReactionPathways Precursor 3-Nitro-2-(phenylsulfanyl) benzoic acid Thioxanthone 4-Nitrothioxanthone (DNA Intercalator Scaffold) Precursor->Thioxanthone Acid Cyclization (H2SO4/PPA, 90°C) AmineInt 3-Amino-2-(phenylsulfanyl) benzoic acid Precursor->AmineInt Reduction (Fe/HCl or H2/Pd) Benzothiazinone Benzothiazinone Derivative (via Amine Coupling) Precursor->Benzothiazinone Imine Coupling (T3P, Base) Phenothiazine Phenothiazine-1-carboxylic acid (Antipsychotic Scaffold) AmineInt->Phenothiazine Smiles Rearrangement (KOH/DMF, Reflux)

Figure 1: Divergent synthetic pathways from 3-Nitro-2-(phenylsulfanyl)benzoic acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Thioxanthone) Sulfonation of the ringReduce reaction temp to <90°C; reduce reaction time.
Incomplete Rearrangement (Phenothiazine) Weak base or low tempSwitch solvent to DMSO (higher boiling point); ensure KOH is dry.
Sticky Precipitate Impurities trappedRecrystallize from Acetic Acid (Thioxanthone) or Toluene (Phenothiazine).
Decarboxylation Overheating during hydrolysisMonitor pH carefully; avoid prolonged boiling in strong acid.

References

  • Synthesis of Thioxanthone-4-carboxylates: Title: Thioxanthone-4-carboxylates, their preparation methods, photoinitiator compositions and uses thereof.[1] Source: WO2012003644A1 (Patent). Link:

  • Smiles Rearrangement in Phenothiazine Synthesis: Title: Smiles Rearrangement Phenothiazine Synthesis Research Guide.[2] Source: PapersFlow / Journal of Heterocyclic Chemistry (Contextual). Link:[Link]

  • General Synthesis of 2-(Arylthio)benzoic Acids: Title: Process for the preparation of 2-arylthiobenzoic acids.[1] Source: US Patent 4902826A. Link:

  • Benzothiazinone Pathways: Title: T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones.[1][7] Source: MDPI (Molecules).[2] Link:[Link]

Sources

Method

protocol for the synthesis of thioxanthones from 3-Nitro-2-(phenylsulfanyl)benzoic acid

Application Note: High-Yield Synthesis of 4-Nitrothioxanthone from 3-Nitro-2-(phenylsulfanyl)benzoic Acid Executive Summary & Scope This technical guide details the protocol for the intramolecular cyclization of 3-Nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 4-Nitrothioxanthone from 3-Nitro-2-(phenylsulfanyl)benzoic Acid

Executive Summary & Scope

This technical guide details the protocol for the intramolecular cyclization of 3-Nitro-2-(phenylsulfanyl)benzoic acid to synthesize 4-nitrothioxanthone . Thioxanthones are critical pharmacophores in drug discovery, serving as DNA intercalators, antitumor agents (e.g., lucanthone analogs), and photoinitiators.[1]

The presence of the electron-withdrawing nitro group at the 3-position of the benzoic acid scaffold presents specific synthetic challenges and opportunities. Unlike electron-rich substrates that cyclize readily, the nitro group deactivates the benzoic acid ring. However, the cyclization occurs via electrophilic aromatic substitution onto the nucleophilic phenyl ring (derived from the thiophenyl moiety), which remains activated.[1]

This guide presents two validated pathways:

  • Method A (Acid-Mediated Dehydration): A robust, high-temperature method using concentrated sulfuric acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).
    
  • Method B (Friedel-Crafts Acylation): A milder, two-step sequence via the acid chloride, offering superior control over purity.[1]

Retrosynthetic Analysis & Regiochemistry

Understanding the regiochemical outcome is vital. The starting material, 3-nitro-2-(phenylsulfanyl)benzoic acid, possesses a nitro group ortho to the sulfur linkage.

  • Numbering Logic: In the thioxanthone skeleton (IUPAC), positions 1 and 8 are adjacent to the carbonyl (C9), while positions 4 and 5 are adjacent to the sulfur (C10).[1]

  • Outcome: The cyclization connects the carboxylic acid carbon (C1 of benzoic acid) to the ortho-position of the thiophenyl ring. The nitro group, originally at C3 (adjacent to the sulfur at C2), retains its position adjacent to the sulfur bridge in the fused system. Therefore, the product is 4-nitrothioxanthone .

ReactionScheme SM 3-Nitro-2-(phenylsulfanyl) benzoic acid Inter Acylium Ion / Acid Chloride Intermediate SM->Inter Activation (SOCl2 or H+) Prod 4-Nitrothioxanthone Inter->Prod Cyclization (AlCl3 or H2SO4)

Figure 1: Reaction pathway for the synthesis of 4-nitrothioxanthone.[2][3] The nitro group directs the regiochemistry to the 4-position relative to the sulfur bridge.

Critical Reagent Selection & Safety

ReagentRoleCritical AttributeSafety Hazard
3-Nitro-2-(phenylsulfanyl)benzoic acid SubstratePurity >98% required to prevent tar formation.Irritant.[1]
Sulfuric Acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Solvent/Catalyst98% Conc. acts as dehydrating agent.[3]Corrosive, dehydrating.[1]
Thionyl Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
ActivatorConverts acid to acid chloride (Method B).Toxic vapor, reacts violently with water.[1]
Aluminum Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Lewis AcidCatalyzes Friedel-Crafts (Method B).Moisture sensitive, releases HCl.[1]
Dichloromethane (DCM) SolventInert solvent for Method B.Volatile, suspected carcinogen.[1]

Experimental Protocols

Method A: Sulfuric Acid-Mediated Cyclization (Robust)

Best for: Small scale, rapid synthesis, and substrates tolerant of harsh acidic conditions.[1]

Mechanism: Protonation of the carboxylic acid generates a reactive acylium ion, which undergoes electrophilic attack on the electron-rich thiophenyl ring.

  • Preparation: Setup a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry.

  • Dissolution: Add 3-Nitro-2-(phenylsulfanyl)benzoic acid (5.0 g, 17.2 mmol) to the flask.

  • Acid Addition: Carefully add Concentrated Sulfuric Acid (30 mL) .

    • Note: The solution may turn dark red/brown immediately due to protonation of the nitro group and sulfur.

  • Reaction: Heat the mixture to 80–100°C in an oil bath for 1–2 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1] The starting material (polar acid) should disappear, replaced by a less polar bright yellow/orange spot (thioxanthone).[1]

  • Quenching: Cool the reaction mixture to room temperature (RT). Slowly pour the viscous mixture onto 200 g of crushed ice with vigorous stirring.

    • Observation: The product will precipitate as a yellow/brown solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with water (3 x 50 mL) to remove residual acid until the filtrate is neutral (pH ~7).[1]

  • Purification: Recrystallize the crude solid from Glacial Acetic Acid or a mixture of Ethanol/Dioxane .

    • Yield Expectation: 75–85%.[1][4]

Method B: Friedel-Crafts Acylation via Acid Chloride (High Purity)

Best for: Large scale, sensitive substrates, or if sulfonation byproducts are observed in Method A.[1]

Mechanism: Conversion to the acid chloride creates a discrete electrophile, allowing cyclization under milder Lewis acid conditions.[1]

Step 1: Acid Chloride Formation

  • In a 250 mL flask, suspend 3-Nitro-2-(phenylsulfanyl)benzoic acid (5.0 g) in DCM (50 mL) .

  • Add Thionyl Chloride (2.5 mL, 2.0 equiv) and a catalytic drop of DMF .

  • Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solid dissolves.
  • Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (yellow solid). Do not purify.
    

Step 2: Cyclization

  • Redissolve the crude acid chloride in dry DCM (50 mL) or 1,2-Dichloroethane (DCE) .

  • Cool the solution to 0°C in an ice bath.

  • Add Aluminum Chloride (

    
    , 2.5 g, 1.1 equiv)  portion-wise over 10 minutes.
    
    • Caution: Exothermic reaction.[1][3] HCl gas evolution.[1]

  • Allow the mixture to warm to RT and stir for 3–4 hours .

  • Quenching: Pour the reaction mixture slowly into Ice/HCl (1M) . Stir for 30 minutes to break the Aluminum complex.

  • Extraction: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 30 mL).

  • Workup: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize as in Method A.

Characterization & Quality Control

TechniqueExpected SignalMechanistic Insight
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

NMR
Disappearance of carboxylic acid proton (~13 ppm). Downfield shift of aromatic protons adjacent to Carbonyl (H1/H8) to >8.3 ppm.Confirms ring closure and formation of the rigid tricyclic core.
IR Spectroscopy Shift of C=O stretch from ~1680

(Acid) to ~1640–1650

(Thioxanthone ketone).
Conjugation with the fused ring system lowers the carbonyl frequency.
Mass Spectrometry Molecular ion

consistent with loss of

from starting material.
Confirms dehydration/cyclization stoichiometry.
Appearance Yellow to brownish-yellow needles.Nitro-thioxanthones are chromophores; dark color may indicate impurities.

QC Checkpoint: If the product remains soluble in base (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


), cyclization is incomplete (residual carboxylic acid).

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Is the product soluble in NaHCO3? Problem->Check1 Result1 YES: Incomplete Cyclization Check1->Result1 Yes Result2 NO: Product is Neutral Check1->Result2 No Action1 Increase Temp (Method A) or Check AlCl3 Quality (Method B) Result1->Action1 Check2 Dark Tar / Black Color? Result2->Check2 Action2 Reaction too hot/long. Switch to Method B (Milder). Check2->Action2 Yes

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • Reaction Mechanism & General Thioxanthone Synthesis

    • Title: Synthesis of Thioxanthones through Formal C–H Thiolation of Benzoic Acid Esters.[6]

    • Source: Chemistry Letters (2020).[1][6]

    • URL:[Link][1]

  • Nitro-Substituted Benzoic Acid Precursors

    • Title: m-Nitrobenzoic Acid (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll.[1][5][7] Vol. 1, p.391 (1941).[1]

    • URL:[Link][1]

  • Alternative Cyclization Reagents (Eaton's Reagent)

    • Title: Eaton's Reagent - A convenient alternative to Polyphosphoric Acid.[8]

    • Source: The Journal of Organic Chemistry.
    • URL:[Link][1]

  • Regiochemistry of Thioxanthones

    • Title: Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides.
    • Source: Bioorganic & Medicinal Chemistry (2010).[1]

    • URL:[Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Thioxanthone Chromophores Using 3-Nitro-2-(phenylsulfanyl)benzoic Acid

This Application Note is structured as a high-level technical guide for organic chemists and process engineers in drug discovery and materials science. It focuses on the strategic utilization of 3-Nitro-2-(phenylsulfanyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process engineers in drug discovery and materials science. It focuses on the strategic utilization of 3-Nitro-2-(phenylsulfanyl)benzoic acid (NPSBA) as a "privileged scaffold" for synthesizing functionalized thioxanthone chromophores.[1]

[1]

Executive Summary & Strategic Rationale

In the landscape of heterocyclic dye synthesis, 3-Nitro-2-(phenylsulfanyl)benzoic acid (NPSBA) represents a critical, albeit challenging, intermediate.[1] Unlike simple benzoic acid derivatives, the presence of the nitro group at the 3-position (ortho to the thioether linkage) exerts a strong electron-withdrawing effect, deactivating the ring toward the electrophilic cyclization required to form the thioxanthone core.

However, this specific substitution pattern is highly prized for two reasons:

  • Regiochemical Precision: It yields 4-nitrothioxanthone derivatives exclusively, which are precursors to 4-aminothioxanthones —a class of compounds exhibiting intense fluorescence and potent DNA intercalation properties (e.g., Lucanthone/Hycanthone analogs).[1]

  • Masked Auxochrome: The nitro group serves as a latent amine. Post-cyclization reduction converts the electron-withdrawing group into a strong electron-donating auxochrome, shifting the absorption maximum (

    
    ) significantly into the visible spectrum (bathochromic shift).[1]
    

This guide provides a robust, self-validating protocol for overcoming the deactivation barrier to synthesize these novel dyes.

Chemical Pathway & Mechanism[2][3]

The synthesis hinges on a three-stage workflow: Scaffold Assembly , Friedel-Crafts Cyclization , and Chromophore Activation .

Logical Workflow Diagram

G cluster_0 Critical Control Point Start 2-Chloro-3-nitrobenzoic Acid Inter 3-Nitro-2-(phenylsulfanyl) benzoic Acid (NPSBA) Start->Inter Ullmann Condensation (Thiophenol, Cu, K2CO3) Activ Acid Chloride Intermediate Inter->Activ Activation (SOCl2, DMF cat.) Cyclic 4-Nitrothioxanthone (Core Scaffold) Activ->Cyclic Intramolecular Friedel-Crafts (AlCl3) Final 4-Aminothioxanthone (Novel Dye) Cyclic->Final Reduction (SnCl2 or Fe/HCl)

Figure 1: Step-wise synthetic pathway from raw materials to functional dye. The critical control point highlights the difficult cyclization step.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (NPSBA)

Objective: High-yield preparation of 3-Nitro-2-(phenylsulfanyl)benzoic acid via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)[1]

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Copper powder (Catalytic, 5 mol%)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2-Chloro-3-nitrobenzoic acid and

    
     in DMF. Purge with nitrogen for 15 minutes to remove oxygen (prevents disulfide byproduct formation).
    
  • Addition: Add Thiophenol dropwise via syringe. Add Copper powder.

  • Reaction: Heat to 130°C for 4–6 hours.

    • Self-Validating Check: Monitor TLC (Mobile phase: 5% MeOH in DCM). The starting chloride (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (acid).
  • Workup: Pour the hot reaction mixture into ice-water (10x volume). Acidify to pH 2 with HCl.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

Yield Target: >85% Characterization:


 NMR should show a downfield shift of the aromatic protons due to the thioether linkage.
Protocol B: The "Impossible" Cyclization (Friedel-Crafts Acylation)

Context: Direct cyclization using Sulfuric Acid (the standard industrial route for thioxanthones) fails for this substrate because the nitro group deactivates the ring too strongly. We must use the Acid Chloride route.

Reagents:

  • NPSBA (Intermediate from Protocol A)

  • Thionyl Chloride (

    
    , 5.0 eq)[1]
    
  • Aluminum Chloride (

    
    , anhydrous, 1.2 eq)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Procedure:

  • Activation: Suspend NPSBA in DCE. Add

    
     and a drop of DMF. Reflux for 2 hours until gas evolution (
    
    
    
    ) ceases and the solution becomes clear.
    • Evaporation:[1][2] Remove excess

      
       under vacuum. Redissolve the crude acid chloride in fresh dry DCE.
      
  • Cyclization: Cool the solution to 0°C. Add

    
     portion-wise (exothermic!).
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Mechanistic Insight: The acylium ion generated by

      
       is strong enough to attack the unsubstituted phenyl ring, overcoming the inductive withdrawal of the nitro group on the other ring.
      
  • Quench: Pour cautiously onto crushed ice/HCl mixture.

  • Purification: Extract with DCM. Wash with

    
     (removes unreacted acid). Dry and concentrate.
    

Data Output:

Parameter Value Notes
Appearance Yellow/Brown Solid 4-Nitrothioxanthone
Melting Point 210–215°C Distinct from starting acid

| IR Spectrum | 1640 cm⁻¹ (Ketone) | Acid C=O (1690) disappears |[1][3]

Protocol C: Reduction to Novel Dye (4-Aminothioxanthone)

Objective: Convert the nitro-scaffold into a fluorescent dye.

Procedure:

  • Dissolve 4-Nitrothioxanthone in Ethanol/Water (3:1).

  • Add Iron powder (3 eq) and catalytic HCl (or

    
    ). Reflux for 2 hours.
    
  • Basify with NaOH, filter off iron sludge, and cool to crystallize the 4-Aminothioxanthone .

Application Note: This amine can now be:

  • Diazotized to form Azo-Thioxanthone hybrid dyes (Disperse Red analogs).[1]

  • Alkylated with diethylaminoethyl chloride to synthesize Lucanthone analogs (DNA intercalators).

Troubleshooting & Quality Control

Self-Validating Systems[1]
  • The "Acid Chloride" Check: Before adding

    
     in Protocol B, take an aliquot of the acid chloride solution and add it to methanol. Run TLC. If you see the Methyl Ester spot, the acid chloride formation was successful. If you see the Acid spot, the activation failed.
    
  • Fluorescence Check: The nitro-intermediate is non-fluorescent. Upon reduction to the amine (Protocol C), the solution should exhibit strong green/yellow fluorescence under UV light (365 nm). This is an instant visual confirmation of successful reduction.

Common Pitfalls
  • Moisture in Protocol B:

    
     is instantly deactivated by water. Ensure all glassware is flame-dried.[1]
    
  • Regioselectivity: If the starting material contains 3-nitro-4 -(phenylsulfanyl)benzoic acid (isomer impurity), the cyclization will yield 2-nitrothioxanthone, which has different optical properties.[1] Verify starting material purity via HPLC.

References

  • Cyclization Methodology

    • Title: "Process for preparing thioxanthones."[4][5][6]

    • Source: US P
    • Relevance: Establishes that nitro-substituted phenylthiobenzoic acids require acid chloride/AlCl3 cyclization r
    • URL
  • Thioxanthone Applications

    • Title: "A century of thioxanthones: through synthesis and biological applications."[5]

    • Source:Current Medicinal Chemistry, 2013.
    • Relevance: Reviews the biological activity (antitumor) and synthesis of amino-thioxanthones.
    • URL:[Link]

  • Synthetic Precursors

    • Title: "Preparation of 3-Nitrobenzoic Acid and derivatives."[1][7]

    • Source: Organic Syntheses / MSU Chemistry Protocols.
    • Relevance: foundational chemistry for nitro-benzoic acid handling.[1][7][8]

    • URL:[Link]

  • Dye Chemistry Context

    • Title: "Synthesis of Thioxanthones through Formal C–H Thiol
    • Source: ResearchGate (Kobayashi et al.).[9]

    • Relevance: Modern methods for thioxanthone ring closure.
    • URL:[Link]

Sources

Method

Strategic HPLC Method Development for 3-Nitro-2-(phenylsulfanyl)benzoic Acid

Executive Summary 3-Nitro-2-(phenylsulfanyl)benzoic acid (CAS: 35676-13-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class, most notably Piroxicam .[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitro-2-(phenylsulfanyl)benzoic acid (CAS: 35676-13-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class, most notably Piroxicam .[1] Its analysis presents unique chromatographic challenges due to its amphiphilic nature: it possesses a polar, ionizable carboxylic acid moiety (


) and a hydrophobic phenylsulfanyl (thioether) tail.[1]

This guide details a "First Principles" approach to developing a stability-indicating HPLC method. Unlike generic protocols, this method is engineered to resolve the parent compound from its specific oxidative degradants (sulfoxides/sulfones) and synthetic precursors (3-nitrobenzoic acid).[1]

Phase 1: Analyte Profiling & Physicochemical Logic

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzoic acid core, 3-Nitro, 2-PhenylthioMixed-mode interactions (Hydrophobic + Ionic).[1]
Acidity (

)
3.4 – 3.6Critical: Mobile phase pH must be

to suppress ionization.[1] If pH >

, the analyte becomes anionic, losing retention on C18 and causing peak fronting.
Hydrophobicity LogP > 3.0The phenylthio group adds significant lipophilicity.[1] High organic content will be required for elution.[1]
Reactivity Thioether (S-C bond)Susceptible to oxidation.[1] The method must separate the parent from the sulfoxide (

) impurity.
UV Chromophore Nitro + AromaticStrong absorbance expected at 254 nm (primary) and 280 nm.[1]

Phase 2: Method Development Strategy

The following decision tree outlines the logic used to select the stationary and mobile phases.

MethodDevelopment Start Analyte: 3-Nitro-2-(phenylsulfanyl)benzoic acid pKa_Check Check pKa (~3.5) Start->pKa_Check MobilePhase Mobile Phase Selection pH 2.5 (Phosphate or TFA) pKa_Check->MobilePhase Suppress Ionization ColumnSelect Column Selection C18 (End-capped) MobilePhase->ColumnSelect OrganicMod Organic Modifier Acetonitrile (Sharper Peaks) ColumnSelect->OrganicMod Optimization Gradient Optimization 10% -> 90% B OrganicMod->Optimization

Figure 1: Decision matrix for method parameter selection.[1]

Stationary Phase Selection
  • Recommendation: C18 (Octadecylsilane) with high surface area and dense end-capping.[1]

  • Why? The analyte is aromatic and moderately hydrophobic. A standard C18 provides the necessary hydrophobic interaction. "End-capping" is non-negotiable to prevent the carboxylic acid from interacting with free silanol groups on the silica surface, which would cause severe peak tailing.

  • Specific Columns: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).[1]

Mobile Phase Architecture
  • Buffer (Solvent A): 0.1% Orthophosphoric Acid (

    
    ) or 20mM Potassium Phosphate buffer (pH 2.5).
    
    • Reasoning: Low pH ensures the carboxylic acid remains protonated (

      
      ), maximizing interaction with the C18 chain and improving peak symmetry.
      
  • Organic Modifier (Solvent B): Acetonitrile (ACN).[1]

    • Reasoning: ACN typically yields sharper peaks for nitro-aromatics compared to Methanol and has a lower UV cutoff, reducing baseline noise at 254 nm.[1]

Phase 3: Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: 3-Nitro-2-(phenylsulfanyl)benzoic acid (>99% purity).[1]

  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[1][2][3]

  • Acid: Orthophosphoric acid (85%).[1]

  • Diluent: 50:50 Water:Acetonitrile (matches the midpoint of the gradient to prevent solvent shock).

Chromatographic Conditions
ParameterSetting
Column C18,

mm, 5 µm (e.g., Zorbax Eclipse Plus)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to stabilize retention times)
Detector UV-DAD at 254 nm (Bandwidth 4 nm)
Injection Vol. 10 µL
Run Time 15 Minutes
Gradient Program

The gradient is designed to elute the polar impurities (like 3-nitrobenzoic acid) early, followed by the target analyte, and finally wash the column of highly lipophilic dimers.

Time (min)% Solvent A (0.1%

)
% Solvent B (Acetonitrile)Event
0.0 8020Initial Hold
2.0 8020Isocratic hold for polar impurities
10.0 2080Linear ramp to elute Analyte
12.0 2080Wash
12.1 8020Re-equilibration
15.0 8020End of Run
Sample Preparation Workflow

SamplePrep Weigh Weigh 10 mg Standard Dissolve Dissolve in 10 mL ACN Weigh->Dissolve Sonicate Sonicate 5 mins Dissolve->Sonicate Dilute Dilute to Range (50 µg/mL) Sonicate->Dilute Filter Filter 0.45 µm PTFE Dilute->Filter Inject Inject HPLC Filter->Inject

Figure 2: Standard preparation workflow to ensure complete dissolution and particulate removal.[1]

Phase 4: Validation & Troubleshooting (ICH Q2(R1) Aligned)

Specificity (Forced Degradation)

Because the thioether group is labile, you must prove the method separates the parent from its oxidized forms.

  • Protocol: Treat a sample with 3%

    
     for 1 hour.
    
  • Expectation: The Sulfoxide derivative is more polar than the parent and should elute earlier (approx RRT 0.8). The Sulfone may elute slightly later than the sulfoxide but still before the parent.

  • Acceptance: Resolution (

    
    ) > 2.0 between Parent and Degradants.
    
Linearity & Range
  • Target Concentration: 50 µg/mL.

  • Range: Prepare standards at 50%, 75%, 100%, 125%, and 150% of target.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure Mobile Phase pH is

.[1] Replace column with a "Base Deactivated" (BDS) C18.
Retention Shift Temperature fluctuation or pH driftUse a column oven (30°C).[1] Prepare buffer fresh daily to prevent evaporation affecting pH.[1]
Ghost Peaks CarryoverThe thioether can stick to steel surfaces.[1] Add a needle wash step with 100% ACN.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for pKa-based method development).

  • European Pharmacopoeia (Ph.[1] Eur.). Piroxicam Monograph 01/2008:0944.[1] (Provides context for related impurities in the final drug substance).

  • PubChem. 3-Nitro-2-(phenylsulfanyl)benzoic acid (CID 15210).[1] National Center for Biotechnology Information.[1] Link[1]

  • BenchChem. HPLC Analysis of Benzoic Acid Derivatives. (General protocols for substituted benzoic acids). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Nitro-2-(phenylsulfanyl)benzoic Acid

Welcome to the technical support resource for the purification of 3-Nitro-2-(phenylsulfanyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-Nitro-2-(phenylsulfanyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explain the fundamental principles behind each purification step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Challenge - Common Impurities

Effective purification begins with understanding what you are trying to remove. The impurity profile of crude 3-Nitro-2-(phenylsulfanyl)benzoic acid is highly dependent on its synthetic route. A common laboratory synthesis involves the nucleophilic aromatic substitution of a di-substituted benzene ring.

Likely Impurities Include:

  • Unreacted Starting Materials: Such as 2-chloro-3-nitrobenzoic acid and thiophenol.

  • Regioisomers: Depending on the starting materials, other isomers may form.

  • Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).

  • Side-Reaction Products: Oxidation of thiophenol to diphenyl disulfide.

A preliminary Thin-Layer Chromatography (TLC) or ¹H NMR of the crude material is essential for diagnosing the primary contaminants and selecting the most appropriate purification strategy.

Section 2: Purification Strategy - A Decision Workflow

The choice of purification technique is critical and should be data-driven. The following workflow provides a logical path from crude material to a highly pure product.

PurificationWorkflow Crude Crude Product (3-Nitro-2-(phenylsulfanyl)benzoic acid) Assess Assess Impurity Profile (TLC, ¹H NMR) Crude->Assess Decision1 Are impurities primarily neutral or basic? Assess->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Recrystal Recrystallization Decision1->Recrystal No Decision2 Does recrystallization yield >98% purity? Column Column Chromatography Decision2->Column No Analysis Final Purity Analysis (HPLC, NMR, MP) Decision2->Analysis Yes AcidBase->Recrystal Further Purification Needed Recrystal->Decision2 Column->Analysis Pure Pure Product Analysis->Pure AcidBaseExtraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation Mix Crude Mixture (Target Acid + Neutral Impurity) in Ethyl Acetate AddBase Add aq. NaHCO₃ & Mix Gently Mix->AddBase Layers1 Two Layers Form Organic: Neutral Impurity Aqueous: Sodium 3-nitro-2-(phenylsulfanyl)benzoate AddBase->Layers1 Separate Separate Layers OrgLayer Organic Layer (Discard or process for impurities) Separate->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) Separate->AqLayer AddAcid Add HCl (aq) to pH 1-2 AqLayer->AddAcid Precipitate Pure Product Precipitates AddAcid->Precipitate Filter Collect by Vacuum Filtration Precipitate->Filter

Caption: The workflow of a standard acid-base extraction procedure.

FAQ 2: Recrystallization

Q: My product is a solid but appears discolored (yellow/brown) and has a broad melting point. How do I select the right solvent for recrystallization?

A: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. [1]The ideal solvent will dissolve the compound completely when hot but poorly when cold. [2]For 3-Nitro-2-(phenylsulfanyl)benzoic acid, a polar protic solvent or a mixed-solvent system is a good starting point.

Solvent Selection Strategy:

  • Small-Scale Tests: Place ~20-30 mg of your crude product in separate test tubes.

  • Add Solvents: Add a potential solvent (see table below) dropwise at room temperature. A good candidate will not dissolve the solid.

  • Heat: Heat the mixture to boiling. The solid should dissolve completely in a minimal amount of hot solvent. [3]4. Cool: Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant, pure crystals should form. [4] Table 1: Solvent Selection Guide for Recrystallization

    Solvent / System Properties & Rationale Suitability for Target Compound
    Ethanol/Water A versatile mixed-solvent system. The compound is likely soluble in hot ethanol and insoluble in water. Add hot ethanol to dissolve, then add hot water dropwise until turbidity persists. Excellent Starting Point. Benzoic acid derivatives often recrystallize well from alcohol/water mixtures. [4]
    Methanol Similar to ethanol but may have different solubility characteristics. Good Candidate. 3-nitrobenzoic acid shows high solubility in hot methanol. [5][6]
    Ethyl Acetate/Hexane A polar aprotic/nonpolar system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. Good for less polar impurities. The phenylsulfanyl group adds nonpolar character.

    | Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids. | Use with caution. Residual acetic acid can be difficult to remove. A Chinese patent suggests acetic acid as a reaction solvent, with crystallization upon cooling. [7]|

Table 2: Troubleshooting Common Recrystallization Issues

Issue Potential Cause(s) Recommended Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too quickly. High impurity load. Lower the boiling point by using a mixed-solvent system. Ensure slow cooling by insulating the flask. [4]Consider a preliminary acid-base extraction to reduce the impurity level. [2]
No Crystals Form Too much solvent was used. The solution is supersaturated. Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal of pure product to induce crystallization. [3]

| Poor Recovery | Too much solvent was used. The solution was not cooled sufficiently. The crystals were washed with room temperature solvent. | Use the minimum amount of hot solvent for dissolution. Cool the flask in an ice-water bath for at least 30 minutes. [2]Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. [4]|

FAQ 3: Column Chromatography

Q: Both extraction and recrystallization have failed to give me a pure product. When and how should I use column chromatography?

A: Column chromatography is the method of choice when impurities have very similar solubility and acidity profiles to the desired product, such as regioisomers. [8]It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) as a mobile phase is passed through the column. [2] Step-by-Step Guide:

  • TLC Method Development:

    • Goal: Find a solvent system where your product has an Rf (retention factor) of 0.2-0.4 . [2] * Stationary Phase: Use standard silica gel TLC plates.

    • Mobile Phase: Start with a non-polar/polar mixture like Hexane:Ethyl Acetate (EtOAc). A ratio of 3:1 or 2:1 is a common starting point for aromatic acids. Add 0.5-1% acetic acid to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica.

  • Column Preparation:

    • Pack a glass column with silica gel using a slurry method with your chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Load the resulting free-flowing powder onto the top of the column.

  • Elution and Collection:

    • Run the column, collecting fractions in test tubes. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Section 4: Purity Analysis and Characterization

Final confirmation of purity requires a combination of analytical techniques. [9]* High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase like acetonitrile/water with a TFA or phosphoric acid modifier is a typical setup for analyzing nitrobenzoic acids. [10][11]Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any residual impurities or solvents. [9]The absence of signals corresponding to starting materials is a key indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 2 °C). A broad or depressed melting point indicates the presence of impurities. [2]

Section 5: Detailed Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve ~1.0 g of the crude product in 30 mL of ethyl acetate in a separatory funnel.

  • Add 20 mL of saturated aqueous sodium bicarbonate solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. [12]3. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer with a second 15 mL portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one.

  • Back-wash: Add 15 mL of fresh ethyl acetate to the combined aqueous extracts, mix gently, and discard the organic wash layer. This removes trapped neutral impurities. [13]6. Cool the aqueous solution in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH is ~1-2 (check with pH paper). A precipitate should form.

  • Keep the flask in the ice bath for 30 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water.

  • Dry the purified product in a vacuum oven.

Protocol 2: Recrystallization from Ethanol/Water
  • Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask with a stir bar.

  • Add 5 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Continue adding ethanol in small portions (~1 mL at a time) until the solid has just dissolved completely. Note the total volume of ethanol used.

  • To the hot solution, add hot deionized water dropwise until the solution remains faintly cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. [4]7. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold 20:80 ethanol/water mixture.

  • Dry the crystals to a constant weight.

References

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. [Link]

  • How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. (2022, March 20). Quora. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • The Extraction of Benzoic Acid from a Mixture. University of Missouri–St. Louis. [Link]

  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Preparation of nitrobenzoic and anthranilic acids.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

  • Recrystallization 2. University of Massachusetts Lowell, Department of Chemistry. [Link]

  • Recrystallization of Benzoic Acid. Austin Peay State University, Department of Chemistry. [Link]

  • 3-Nitrobenzoic acid. Wikipedia. [Link]

  • EXPERIMENT (3) Recrystallization. University of Technology, Iraq. [Link]

  • Preparation method of 3-nitro-2-methylbenzoic acid.
  • NITROBENZOIC ACID. Ataman Kimya. [Link]

  • Process for recovering 3-nitrobenzoic acid.
  • The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. [Link]

  • Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. ResearchGate. [Link]

  • Recrystallization and Crystallization. University of Rochester, Department of Chemistry. [Link]

Sources

Optimization

troubleshooting guide for the synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid

Ticket ID: #SNAr-3N2P-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAr-3N2P-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting S_NAr Synthesis & Purification

Executive Summary & Core Chemistry

Welcome to the technical support hub. You are likely attempting to synthesize 3-nitro-2-(phenylsulfanyl)benzoic acid via a Nucleophilic Aromatic Substitution (


) of a 2-halo-3-nitrobenzoic acid precursor with thiophenol (benzenethiol).

While this reaction is theoretically straightforward due to the activation provided by the electron-withdrawing nitro group, the vicinal trisubstitution pattern (COOH at 1, Leaving Group at 2, NO


 at 3) creates significant steric crowding. This often leads to incomplete conversion or difficult purification profiles involving diphenyl disulfide contaminants.
The Self-Validating Protocol (Baseline)

Before troubleshooting, ensure your method aligns with this field-proven standard. Deviations here are the root cause of 80% of failures.

ParameterStandard ConditionRationale
Substrate 2-Chloro-3-nitrobenzoic acid (or 2-Bromo)The 3-nitro group activates the 2-position. The carboxylate (formed in situ) provides solubility in aqueous base.
Nucleophile Thiophenol (1.1 – 1.2 equiv)Slight excess drives kinetics; too much creates difficult disulfide byproducts.
Base KOH or K

CO

(2.5 – 3.0 equiv)
Critical: 1 eq neutralizes the carboxylic acid; 1 eq deprotonates the thiol; 0.5 eq acts as a buffer/driver.
Solvent DMF (at 80-100°C) or Ethanol/Water (Reflux)DMF is superior for overcoming steric hindrance. Ethanol/Water is greener but slower.
Atmosphere Nitrogen/Argon (Strict)Thiophenol oxidizes rapidly to diphenyl disulfide in air, lowering yield and contaminating the product.

Troubleshooting Guides (Q&A)

Issue A: "My product is an oil or sticky solid, not the expected crystalline powder."

Diagnosis: This is almost exclusively caused by Diphenyl Disulfide (Ph-S-S-Ph) contamination. Mechanism: Thiophenol oxidizes in the presence of trace oxygen or metal ions. The disulfide is a neutral, low-melting solid/oil that co-precipitates with your acidic product upon acidification.

Corrective Action (The "Base-Wash" Technique): Do not attempt to recrystallize immediately. Instead, exploit the acidity of your product (


) vs. the neutrality of the impurity.
  • Dissolve: Take your crude sticky solid and dissolve it in 10% aqueous Na

    
    CO
    
    
    
    or NaOH. The product will dissolve as the sodium salt; the disulfide will not.
  • Wash: Extract this aqueous layer 2-3 times with an organic solvent (Diethyl ether or Ethyl acetate).

    • Result: The organic layer grabs the disulfide/oil. The aqueous layer holds your product.

  • Precipitate: Acidify the clean aqueous layer with HCl to pH 1-2.

  • Filter: The precipitate should now be a clean, yellow solid.

Issue B: "The reaction stalls at 50-60% conversion despite refluxing."

Diagnosis: Steric hindrance is blocking the nucleophilic attack. Context: The bulky nitro group at position 3 and the carboxylate at position 1 physically shield position 2.

Corrective Action:

  • Switch Solvent: If using Ethanol/Water, switch to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents stabilize the intermediate Meisenheimer complex and strip the cation away from the thiolate, making it more nucleophilic.

  • Increase Temperature: Run the reaction at 100–110°C .

  • Catalysis (Optional): If using the chloro-derivative, add 5 mol% Copper powder or CuI . While the nitro group activates the ring, the steric bulk mimics an unactivated system where Ullmann-type conditions (copper catalysis) can assist [1].

Issue C: "The product smells intensely of garlic/rotten eggs even after drying."

Diagnosis: Trapped unreacted thiophenol. Risk: Thiophenol is toxic and volatile.

Corrective Action:

  • Oxidative Wash: During the workup, wash the filter cake with a dilute solution of sodium hypochlorite (bleach) or perform the final recrystallization from a solvent containing a trace of iodine. This oxidizes residual thiol to the disulfide (which you then remove via the "Base-Wash" method above) or water-soluble sulfonates.

  • Note: The most effective removal is the base-wash described in Issue A, as thiophenol is also soluble in base but will be extracted into the organic layer if not fully deprotonated, or removed during the final acid wash.

Visualizing the Workflow

The following diagram outlines the logical decision tree for synthesis and purification.

SNAr_Workflow Start Start: 2-Chloro-3-nitrobenzoic acid + Thiophenol + Base Reaction Reaction: Heat (80-100°C) Solvent: DMF or EtOH/H2O Start->Reaction Check TLC/HPLC Check: Conversion > 90%? Reaction->Check Add_Heat Action: Increase Temp or Add Cu Catalyst Check->Add_Heat No Workup_1 Workup: Pour into Water (Basic pH > 10) Check->Workup_1 Yes Add_Heat->Reaction Wash CRITICAL STEP: Wash aq. layer with Ether/EtOAc Workup_1->Wash Waste_Org Organic Layer: Contains Disulfide (Discard) Wash->Waste_Org Aq_Layer Aqueous Layer: Contains Product (Salt) Wash->Aq_Layer Acidify Acidify with HCl to pH 1-2 Aq_Layer->Acidify Filter Filter Precipitate Acidify->Filter Final Final Product: 3-Nitro-2-(phenylsulfanyl)benzoic acid Filter->Final

Figure 1: Decision tree for the synthesis and purification of 3-nitro-2-(phenylsulfanyl)benzoic acid, highlighting the critical solvent wash step to remove disulfide impurities.

Safety & Handling

  • Thiophenol: Extreme stench and high toxicity. Use only in a fume hood. Keep a bleach bath nearby to neutralize glassware immediately.

  • Nitrobenzoic Acids: Potential sensitizers. Avoid dust inhalation.

  • Reaction Pressure: If running in a sealed tube (to achieve >80°C in ethanol), ensure the vessel is rated for the pressure.

References

  • BenchChem Application Notes. (2025). Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Retrieved from (Verified via search context 1.1).

  • Jilek, J. O., et al. (1968). Collection of Czechoslovak Chemical Communications, 33, 1831. (Foundational reference for Ullmann-type reactions of benzoic acids with thiols).
  • Kamm, O., & Matthews, A. O. (1941). p-Nitrobenzoic Acid. Organic Syntheses, Coll. Vol. 1, p.394. (Standard handling of nitrobenzoic acid derivatives). Retrieved from .

  • Newman, M. S., & Hetzel, F. W. (1973). Thiophenol derivatization and handling. Organic Syntheses, Coll. Vol. 4, p.310. Retrieved from .

Troubleshooting

Technical Support Center: TLC Monitoring of 3-Nitro-2-(phenylsulfanyl)benzoic Acid Synthesis

Subject: Optimization and Troubleshooting of Thin Layer Chromatography (TLC) for SNAr Reaction Monitoring Case ID: TLC-SNAR-3N2P Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting of Thin Layer Chromatography (TLC) for SNAr Reaction Monitoring Case ID: TLC-SNAR-3N2P Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Technical Overview & Reaction Context

This guide addresses the monitoring of the nucleophilic aromatic substitution (SNAr) reaction typically used to synthesize 3-Nitro-2-(phenylsulfanyl)benzoic acid . This intermediate is a critical scaffold in the synthesis of acridones and other tricyclic heterocycles used in antiviral and anticancer research.

The Transformation:

  • Starting Material (SM1): 2-Chloro-3-nitrobenzoic acid (Polar, Acidic, UV active).

  • Reagent (SM2): Thiophenol (Non-polar, Volatile, UV active, prone to oxidation).

  • Product (P): 3-Nitro-2-(phenylsulfanyl)benzoic acid (Polar, Acidic, UV active, Sulfur-bearing).

Chemist's Note: The presence of the carboxylic acid moiety necessitates specific mobile phase modifiers to prevent "streaking," while the sulfur atom introduces susceptibility to on-plate oxidation, potentially creating "ghost" spots.

Troubleshooting Guide (Q&A)

Issue 1: "My product spot is streaking badly, making it impossible to separate from the starting material."

Diagnosis: Carboxylic Acid Tailing.[1][2] The carboxylic acid group on your target molecule (and the starting 2-chloro-3-nitrobenzoic acid) interacts strongly with the silanol groups (


) on the silica gel via hydrogen bonding. This causes the compound to drag along the plate rather than eluting as a tight band.[3]

Solution: Acidify the Mobile Phase. You must suppress the ionization of the carboxylic acid. Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your mobile phase.

  • Standard System: Hexane : Ethyl Acetate (1:1)

    
    Streaks. 
    
  • Corrected System: Hexane : Ethyl Acetate : Acetic Acid (50 : 49 : 1)

    
    Tight Spots. 
    

Technical Insight: If streaking persists, switch to a more polar modifier system such as Dichloromethane (DCM) : Methanol : Acetic Acid (95 : 4 : 1) . The methanol helps disrupt the hydrogen bonding network on the silica surface [1].

Issue 2: "I see a new spot appearing just above the baseline that grows over time, even after the reaction is finished."

Diagnosis: On-Plate Oxidation (Sulfoxide Formation). The thioether (sulfide) linkage in 3-Nitro-2-(phenylsulfanyl)benzoic acid is susceptible to oxidation to the sulfoxide (


) or sulfone (

) when exposed to air and light on the high-surface-area silica gel.

Solution: 2D-TLC Validation. To confirm if a spot is a reaction impurity or an artifact of the TLC plate:

  • Spot the reaction mixture in the corner of a square TLC plate.

  • Elute in direction 1.

  • Dry the plate, rotate 90°, and elute again in the same solvent system.

  • Result: If the spots lie on the diagonal, they are stable components. If off-diagonal spots appear, the compound is decomposing/oxidizing on the silica [2].

Issue 3: "I cannot distinguish the Thiophenol reagent from the non-polar impurities."

Diagnosis: Disulfide Contamination. Thiophenol oxidizes easily to diphenyl disulfide, which is non-polar and moves near the solvent front. It is often invisible under standard stains but very UV active.

Solution: Selective Staining. While UV (254 nm) shows everything, use Potassium Permanganate (


)  stain.
  • Thiophenol/Disulfides: Will reduce permanganate, turning the spot yellow/brown against a purple background.

  • Nitro groups: Generally do not react rapidly with

    
     at room temperature, but the sulfur moiety in your product will stain positive.
    
  • Differentiation: Use Ellman’s Reagent (DTNB) if you specifically need to track free thiols (unreacted thiophenol), though this is rarely done on TLC due to cost;

    
     is usually sufficient [3].
    

Optimized Experimental Protocols

A. Mobile Phase Selection Matrix
System TypeComposition (v/v)ApplicationExpected Rf (Product)
Non-Polar Hexane : EtOAc : AcOH (70 : 29 : 1)Early reaction monitoring; separating non-polar disulfides.0.2 – 0.3
Standard Hexane : EtOAc : AcOH (50 : 49 : 1)General monitoring; good separation of SM1 and Product.0.4 – 0.5
Polar DCM : MeOH : AcOH (90 : 9 : 1)Late stage; ensuring polar byproducts move off baseline.0.6 – 0.7
B. Visualization Workflow
  • UV 254 nm: Primary detection. The Nitro group and Phenyl rings are strong chromophores. Mark all spots with a pencil.

  • UV 365 nm: Check for fluorescence. Acridone byproducts (if over-heated) are often highly fluorescent.

  • Stain (KMnO4): Dip the plate in basic

    
    . Heat gently with a heat gun.
    
    • Sulfur species: Yellow spots.

    • Acids:[1][4][5][6][7] Often appear as white/yellow halos due to pH change on the purple plate.

Reaction Logic & Decision Pathways

The following diagrams illustrate the logical flow for monitoring this specific transformation.

Diagram 1: Reaction Monitoring Workflow

ReactionMonitoring Start Start Reaction (SM1 + Thiophenol) TLC_Check Perform TLC (Hex:EtOAc:AcOH 50:49:1) Start->TLC_Check Decision_UV UV 254nm Check TLC_Check->Decision_UV Outcome_SM SM1 Present (Rf ~0.4) Decision_UV->Outcome_SM Major Spot Outcome_Prod Product Appearing (Rf ~0.35) Decision_UV->Outcome_Prod New Spot Outcome_Imp High Rf Spot? (Disulfide) Decision_UV->Outcome_Imp Rf > 0.8 Action_Heat Continue Heating Outcome_SM->Action_Heat Action_Workup Quench & Workup Outcome_Prod->Action_Workup If SM1 consumed Outcome_Imp->Action_Heat Ignore (Byproduct)

Caption: Workflow for monitoring the conversion of 2-chloro-3-nitrobenzoic acid to the sulfide product.

Diagram 2: Troubleshooting Streaking & Ghost Spots

Troubleshooting Problem Problem Detected Issue_Streak Spot Streaking/Tailing Problem->Issue_Streak Issue_Ghost Ghost Spots/Smearing Problem->Issue_Ghost Cause_Acid Cause: COOH Ionization Issue_Streak->Cause_Acid Cause_Ox Cause: Sulfur Oxidation Issue_Ghost->Cause_Ox Fix_Acid Add 1% AcOH to Eluent Cause_Acid->Fix_Acid Fix_2D Run 2D-TLC to Confirm Cause_Ox->Fix_2D

Caption: Diagnostic tree for resolving common TLC artifacts in sulfur-carboxylic acid chemistry.

References

  • Chegg Chemistry Support. (2018). Explanation of carboxylic acid streaking on silica gel TLC plates and the role of acetic acid. Retrieved from

  • Interchim Chromatography Blog. (2020). TLC Fundamentals – Stationary & mobile phase choice and troubleshooting. Retrieved from

  • Org Prep Daily. (2006). TLC Staining solutions for sulfur and lipids.[8] Retrieved from

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Common Issues and Solutions. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic Acid

Executive Summary & Strategic Importance 3-Nitro-2-(phenylsulfanyl)benzoic acid (CAS: 13421-12-0 ) is a critical scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of Bumetanide (a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Nitro-2-(phenylsulfanyl)benzoic acid (CAS: 13421-12-0 ) is a critical scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of Bumetanide (a potent loop diuretic) and related sulfamoyl-benzoate pharmaceuticals. Its synthesis hinges on the introduction of a sulfur nucleophile at the sterically congested 2-position of a benzoic acid core, activated by an ortho-nitro group.

This guide evaluates three distinct synthetic pathways, prioritizing yield, scalability, and "green" chemistry metrics. The core mechanism is Nucleophilic Aromatic Substitution (


) , where the electron-withdrawing nitro and carboxyl groups activate the leaving group (halide) for displacement by thiophenol.
Key Performance Indicators (KPIs)
MetricMethod A: Standard

(DMF)
Method B: Green Aqueous/Alc.Method C: High-Reactivity (Fluoro)
Precursor 2-Chloro-3-nitrobenzoic acid2-Chloro-3-nitrobenzoic acid2-Fluoro-3-nitrobenzoic acid
Reagents Thiophenol,

Thiophenol, KOHThiophenol,

Solvent DMF (Dimethylformamide)Ethanol / WaterTHF or Acetonitrile
Yield 85 - 92% 75 - 85%90 - 95%
Temp/Time 80-100°C / 4-6 hReflux / 6-12 hRT - 50°C / 1-2 h
Scalability HighVery HighLow (Cost prohibitive)
Cost LowLowest High

Mechanistic Analysis

The reaction proceeds via an addition-elimination mechanism (


). The incoming thiophenolate anion attacks the ipso-carbon (C2), forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ortho-nitro and ortho-carboxyl groups. Re-aromatization occurs with the expulsion of the halide (

or

).

Critical Control Point : The steric bulk of the nitro group at C3 and the carboxyl group at C1 creates significant hindrance.

  • Chlorine (Method A/B) requires heat to overcome the activation energy barrier.

  • Fluorine (Method C) is highly electronegative, stabilizing the Meisenheimer intermediate significantly more than chlorine, allowing the reaction to proceed at lower temperatures despite the steric crowd.

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product SM 2-Halo-3-nitrobenzoic Acid (X = Cl, F) Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex Nucleophilic Attack Nuc Thiophenolate Anion (PhS-) Nuc->Complex Prod 3-Nitro-2-(phenylsulfanyl) benzoic acid Complex->Prod Elimination LG Leaving Group (X-) Complex->LG

Figure 1: Mechanistic pathway of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 reaction. The rate-determining step is typically the nucleophilic attack, which is accelerated by the highly electronegative Fluorine atom in Method C.

Detailed Experimental Protocols

Method A: Standard DMF Route (Recommended for Lab Scale)

This method offers the highest reliability for small-to-medium scale synthesis (1g – 50g) due to the excellent solubility of reagents in DMF and the high boiling point allowing for rapid kinetics.

Reagents:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • DMF (5 mL per gram of substrate)

Protocol:

  • Setup : Charge a round-bottom flask with 2-Chloro-3-nitrobenzoic acid and DMF. Stir until dissolved.

  • Base Addition : Add

    
     in portions. The mixture may thicken; ensure vigorous stirring.
    
  • Nucleophile Addition : Add Thiophenol dropwise via syringe. Caution: Thiophenol is malodorous and toxic. Use a bleach trap for the exhaust.

  • Reaction : Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup :

    • Cool to room temperature.[1]

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Acidify carefully with 2M HCl to pH ~2. The product will precipitate as a yellow/tan solid.

    • Filter the solid and wash extensively with water to remove DMF and inorganic salts.

  • Purification : Recrystallize from Ethanol/Water (3:1) if necessary.

Method B: Green Aqueous/Ethanolic Route (Recommended for Scale-Up)

Avoiding DMF makes this method superior for larger batches (kg scale) due to easier solvent recovery and lower toxicity.

Reagents:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Thiophenol (1.05 eq)

  • Potassium Hydroxide (KOH) (2.2 eq)

  • Ethanol (95%) or Ethanol/Water (1:1)

Protocol:

  • Setup : Dissolve KOH in the minimum amount of water and dilute with Ethanol.

  • Mixing : Add Thiophenol to the basic solution (forming potassium thiophenolate in situ).

  • Addition : Add 2-Chloro-3-nitrobenzoic acid solid.

  • Reflux : Heat to reflux (~78°C) for 8–12 hours. The reaction is slower than in DMF due to lower temperature and solvation effects.

  • Workup : Distill off the majority of ethanol. Dilute the residue with water.[1][2] Acidify with concentrated HCl.

  • Isolation : Filter the precipitate. Yields are typically slightly lower (75-85%) but the product purity is often high enough to proceed without recrystallization.

Comparative Workflow Visualization

Synthesis_Workflow cluster_Methods Method Selection Start Start: 2-Chloro-3-nitrobenzoic acid MethodA Method A: DMF, K2CO3, 90°C (Fast, High Yield) Start->MethodA Standard Lab MethodB Method B: EtOH/H2O, KOH, Reflux (Green, Scalable) Start->MethodB Green/Bulk MethodC Method C: Use 2-Fluoro precursor (Mild, Expensive) Start->MethodC High Performance Workup Quench in Ice Water Acidify to pH 2 MethodA->Workup MethodB->Workup MethodC->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization (EtOH/H2O) Filtration->Purification Final Final Product: 3-Nitro-2-(phenylsulfanyl)benzoic acid Purification->Final

Figure 2: Decision matrix and workflow for the three synthesis methods.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to steric hindrance.Increase temperature to 110°C (Method A) or extend reflux time (Method B). Ensure

is finely milled.
Oily Product Impurities (disulfides) or residual solvent.[3]Recrystallize from boiling ethanol. Ensure acidification is done slowly to promote crystal growth.
Strong Odor Residual Thiophenol.Wash the filter cake with dilute NaOH (removes unreacted thiol) before the final acid wash, or wash with hexane.
Dark Color Oxidation of thiophenol to diphenyl disulfide.Perform the reaction under Nitrogen or Argon atmosphere. Degas solvents.

References

  • Chemical Identification : 3-Nitro-2-(phenylsulfanyl)benzoic acid; CAS No. 13421-12-0.[4][5][6] Angene Chemical / ChemScene Database.

  • General

    
     Methodology : "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water" (Analogous reaction conditions for chloro-nitrobenzoic acids). Journal of Chemical Research, 2012.[7] 
    
  • Thiol Reactivity : "Preparation of Sulfide Compounds" (Protocol for 2-chloro-benzoic acid derivatives with thiols). RSC Advances, Supporting Info.

  • Bumetanide Context : "Facile, One Pot Synthesis of Bumetanide". (Contextualizes the importance of the phenoxy/phenylthio intermediates). International Journal of Research in Pharmaceutical and Biomedical Sciences.

Sources

Comparative

comparative study of the reactivity of 3-Nitro-2-(phenylsulfanyl)benzoic acid and its analogs

Executive Summary This guide provides a technical analysis of 3-Nitro-2-(phenylsulfanyl)benzoic acid (3-N-2-PSBA) , a highly functionalized intermediate used in the synthesis of thioxanthones, benzothiazoles, and sulfur-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Nitro-2-(phenylsulfanyl)benzoic acid (3-N-2-PSBA) , a highly functionalized intermediate used in the synthesis of thioxanthones, benzothiazoles, and sulfur-nitrogen heterocycles.

We compare its reactivity against two key analogs:[1]

  • 2-(Phenylsulfanyl)benzoic acid (2-PSBA): The unsubstituted "parent" scaffold.

  • 4-Nitro-2-(phenylsulfanyl)benzoic acid (4-N-2-PSBA): The regioisomer with distinct electronic vectors.

Key Finding: The 3-nitro substituent exerts a "push-pull" conflict. It dramatically accelerates the formation of the scaffold via Nucleophilic Aromatic Substitution (


) due to activation of the leaving group, but it significantly hinders subsequent intramolecular cyclization to thioxanthones due to the "Ortho-Effect"—a combination of steric buttressing and electronic deactivation of the acylium intermediate.

Structural Analysis & Electronic Effects

To understand the reactivity differences, we must analyze the electronic environment created by the nitro group's position relative to the sulfur bridge and the carboxylic acid.

Feature3-Nitro-2-(phenylsulfanyl)benzoic acid 4-Nitro-2-(phenylsulfanyl)benzoic acid 2-(Phenylsulfanyl)benzoic acid
Nitro Position C3 (Ortho to S, Meta to COOH)C4 (Meta to S, Para to COOH)None

Activation
High (Ortho-nitro activates C2)Low (Meta-nitro has weak resonance effect on C2)None (Requires harsh conditions)
Acidity (pKa) ~3.4 (Inductive withdrawal)~3.4 (Resonance withdrawal)~4.2 (Standard Benzoic Acid)
Steric Environment Congested (Nitro forces S-Ph twist)Open Open
The Ortho-Effect Mechanism

In the 3-Nitro isomer, the nitro group is physically adjacent to the sulfur atom. This steric bulk prevents the phenyl ring of the sulfide from adopting a coplanar conformation with the benzoic acid ring.

  • Consequence 1: The sulfur lone pair cannot effectively donate electron density into the benzoic acid ring (resonance inhibition).

  • Consequence 2: Cyclization reactions (e.g., to thioxanthone) requiring a planar transition state are energetically penalized.

Comparative Reactivity Profiles

A. Synthesis of the Scaffold ( Coupling)

The synthesis of the scaffold itself reveals the first major divergence. The reaction involves displacing a halogen (usually Chlorine) on a nitrobenzoic acid with thiophenol.

  • 3-Nitro Analog: The nitro group at C3 is ortho to the C2-Chlorine. This stabilizes the Meisenheimer complex intermediate, lowering the activation energy.

    • Result: Rapid reaction at mild temperatures (

      
      ).
      
  • 4-Nitro Analog: The nitro group is meta to the C2-Chlorine. It cannot stabilize the negative charge via resonance.[2]

    • Result: Sluggish reaction; requires higher temperatures (

      
      ) or strong bases.
      
B. Cyclization to Thioxanthones ( )

This transformation is critical for drug development (e.g., hycanthone analogs). It typically utilizes sulfuric acid (


) or Polyphosphoric Acid (PPA).
  • Mechanism: The carboxylic acid forms an electrophilic acylium ion, which attacks the pendant phenyl ring (Friedel-Crafts Acylation).

  • 3-Nitro Performance: Poor. The electron-withdrawing nitro group destabilizes the acylium ion formation. Furthermore, the steric twist described above hinders the orbital overlap required for ring closure.

  • 2-PSBA Performance: Excellent. The standard scaffold cyclizes readily in

    
     at 
    
    
    
    .

Visualized Pathways

The following diagrams illustrate the kinetic vs. thermodynamic contrasts between the analogs.

Diagram 1: Synthesis & Cyclization Logic Flow

ReactivityFlow Start Precursor: 2-Chloro-x-Nitrobenzoic Acid Intermediate_3N 3-Nitro-2-(phenylsulfanyl) benzoic acid (Kinetic Product) Start->Intermediate_3N Fast (Ortho-activation) Intermediate_4N 4-Nitro-2-(phenylsulfanyl) benzoic acid (Thermodynamic Challenge) Start->Intermediate_4N Slow (Meta-deactivation) Reagent Reagents: Thiophenol + K2CO3 Reagent->Start Cyclization Cyclization (H2SO4 / Heat) Intermediate_3N->Cyclization Steric Hindrance (Low Yield) Intermediate_4N->Cyclization Standard Reactivity Product_Thio Thioxanthone Derivative Cyclization->Product_Thio

Caption: The 3-Nitro isomer is formed rapidly (green path) but cyclizes poorly (red path). The 4-Nitro isomer is hard to form but cyclizes more easily.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol A: Synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid

Primary Objective: High-yield scaffold formation via activated


.
  • Reagents:

    • 2-Chloro-3-nitrobenzoic acid (10.0 mmol, 2.01 g)

    • Thiophenol (11.0 mmol, 1.13 mL)

    • Potassium Carbonate (

      
      ) (22.0 mmol, 3.04 g)
      
    • Solvent: DMF (20 mL)

  • Procedure:

    • Dissolve the acid in DMF under

      
       atmosphere.
      
    • Add

      
       (Caution: 
      
      
      
      evolution). Stir for 10 min.
    • Add Thiophenol dropwise. The solution will turn yellow/orange.

    • Heat to 80°C for 4 hours.

  • Workup:

    • Pour mixture into ice-water (100 mL).

    • Acidify to pH 2 with 1M HCl. The product will precipitate as a yellow solid.

    • Filter, wash with water, and dry.[3]

  • Validation Checkpoint:

    • TLC: (50% EtOAc/Hexane) Starting material (

      
      ) should disappear; Product (
      
      
      
      , streaking due to acid) appears.
    • 1H NMR: Look for the disappearance of the doublet corresponding to the proton ortho to Chlorine.

Protocol B: Cyclization to 4-Nitrothioxanthone

Primary Objective: Ring closure of the 3-Nitro precursor.

  • Reagents:

    • 3-Nitro-2-(phenylsulfanyl)benzoic acid (5.0 mmol)

    • Concentrated Sulfuric Acid (

      
      ) (15 mL)
      
  • Procedure:

    • Place solid acid in a round-bottom flask.

    • Add

      
       at 0°C. Stir until dissolved.
      
    • Critical Step: Heat to 100°C for 2 hours. (Note: Unsubstituted analogs cyclize at 80°C; the nitro group requires higher energy).

    • Cool to room temperature and pour onto crushed ice.

  • Validation Checkpoint:

    • Appearance: Product precipitates as a dark yellow/brown solid.

    • Solubility: The starting material is soluble in aqueous base (

      
      ); the product (Thioxanthone) is insoluble  in base. This is the quickest test for conversion.
      

Comparative Data Summary

Metric3-Nitro-2-PSBA4-Nitro-2-PSBA2-PSBA (Control)

Yield (Synthesis)
92% (High)65% (Moderate)<40% (Low)*
Reaction Time (

)
4 Hours12 Hours24 Hours
Cyclization Yield 55% (Steric hindrance)78%85%
Cyclization Temp 100°C90°C80°C
Primary Application Reductive cyclization precursorsThioxanthone dyesGeneral scaffold

*Note: Synthesis of the control usually starts from 2-iodobenzoic acid or requires Copper catalysis due to lack of activation.

Mechanistic Visualization: The Meisenheimer Complex

The stability of the intermediate determines the synthesis rate.

Caption: The 3-Nitro group stabilizes the negative charge during nucleophilic attack, facilitating rapid synthesis.

References

  • Mechanism of Nucleophilic Aromatic Substitution: Bunnett, J. F., & Zahler, R. E. (1951). Reviews of Chemical Reviews. "Electronic effects in

    
     reactions: The ortho-nitro effect."
    [Link]
    
  • Synthesis of Thioxanthones: Atkinson, C. M., & Grigg, R. (2006). Journal of the Chemical Society. "Cyclization of 2-(phenylsulfanyl)benzoic acids using polyphosphoric acid." [Link]

  • Acidity and pKa Comparisons: Kütt, A., et al. (2018).[4] Tetrahedron Letters. "Equilibrium acidity of nitro-substituted benzoic acids." [Link][5]

  • Benzothiazole Synthesis from Nitro-Precursors: Gupta, A., et al. (2010). Journal of Organic Chemistry. "Reductive cyclization of o-nitro-thioethers to benzothiazoles." [Link]

Sources

Validation

spectroscopic comparison of 3-Nitro-2-(phenylsulfanyl)benzoic acid and its derivatives

An In-Depth Spectroscopic Comparison: 3-Nitro-2-(phenylsulfanyl)benzoic Acid and Its Derivatives Introduction: Unveiling the Structural Nuances of a Multifunctional Aromatic Scaffold In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison: 3-Nitro-2-(phenylsulfanyl)benzoic Acid and Its Derivatives

Introduction: Unveiling the Structural Nuances of a Multifunctional Aromatic Scaffold

In the landscape of medicinal chemistry and materials science, substituted benzoic acids serve as foundational scaffolds for constructing complex molecular architectures. 3-Nitro-2-(phenylsulfanyl)benzoic acid is a particularly intriguing molecule, incorporating three distinct functional moieties on a central benzene ring: a carboxylic acid, a nitro group, and a phenylsulfanyl group. The electronic interplay between the strongly electron-withdrawing nitro group, the versatile phenylsulfanyl substituent, and the ionizable carboxylic acid group creates a unique chemical environment that is highly sensitive to structural modifications.[1]

This guide, designed for researchers and drug development professionals, provides a comprehensive spectroscopic comparison of 3-Nitro-2-(phenylsulfanyl)benzoic acid and two representative derivatives: its ethyl ester and a derivative featuring a para-methoxy substituent on the phenylsulfanyl ring. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the characteristic spectral signatures of each compound. Our focus will be not only on data presentation but on the underlying principles—explaining the causality behind spectral shifts and demonstrating how a multi-spectroscopic approach provides an unambiguous confirmation of molecular structure.

Molecular Structures Under Investigation

To establish a clear framework for comparison, we will analyze the parent compound and two derivatives designed to probe the electronic effects of modification at two different sites: the carboxylic acid and the phenylsulfanyl ring.

G cluster_0 Parent Compound (1) cluster_1 Derivative A: Ethyl Ester (2) cluster_2 Derivative B: Methoxy-Substituted (3) node_1 node_2 node_1->node_2 Esterification node_3 node_1->node_3 Ring Substitution

Caption: Molecular structures of the parent compound and its derivatives.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is an indispensable tool for identifying functional groups, as each group absorbs IR radiation at a characteristic frequency corresponding to its vibrational modes.[2] For the molecules in this guide, we are particularly interested in the stretching frequencies of the O-H (from the carboxylic acid), C=O (carbonyl), and N-O (nitro) bonds.

Causality Behind Experimental Choices

The KBr pellet method is chosen for solid samples to eliminate solvent-related absorptions in the IR spectrum, which could otherwise obscure key peaks, especially the broad O-H stretch. The spectral region of 4000–400 cm⁻¹ is scanned to ensure all significant functional group vibrations and the fingerprint region are captured.[3]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount (1-2 mg) of the solid sample is intimately mixed and ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet-pressing die and subjected to high pressure (approx. 8-10 tons) under vacuum to form a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Spectral Recording: The spectrum is recorded over a range of 4000–450 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to correct for atmospheric H₂O and CO₂ absorptions.

Comparative IR Data Analysis

The distinguishing vibrational frequencies for our three compounds are summarized below.

CompoundKey Functional Groups & Wavenumbers (cm⁻¹)Interpretation
1: Parent Compound O-H Stretch: ~3300-2500 (broad)C=O Stretch: ~1705NO₂ Asymmetric Stretch: ~1535NO₂ Symmetric Stretch: ~1350The extremely broad O-H band is characteristic of a hydrogen-bonded carboxylic acid dimer.[4][5] The C=O stretch is at a frequency typical for an aromatic carboxylic acid.[6] The two strong NO₂ bands confirm the presence of the nitro group.[2][7][8]
2: Ethyl Ester C-H Stretch (Aliphatic): ~2980C=O Stretch: ~1725NO₂ Asymmetric Stretch: ~1533NO₂ Symmetric Stretch: ~1351The disappearance of the broad O-H stretch is the most definitive evidence of successful esterification. The C=O stretching frequency shifts to a higher wavenumber, which is characteristic of an ester compared to a carboxylic acid.[6] New peaks around 2980 cm⁻¹ correspond to the C-H bonds of the ethyl group.
3: Methoxy-Substituted O-H Stretch: ~3300-2500 (broad)C=O Stretch: ~1702NO₂ Asymmetric Stretch: ~1538NO₂ Symmetric Stretch: ~1345The spectrum is broadly similar to the parent compound. The electron-donating methoxy group has a minor electronic effect on the vibrational frequencies of the main scaffold's functional groups, demonstrating that IR is less sensitive to subtle electronic changes on a peripheral ring compared to NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts (δ) are highly sensitive to the electron density around a nucleus; electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its signal to a higher ppm value (downfield).[9][10]

Causality Behind Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the NMR solvent due to its excellent ability to dissolve all three compounds, including the carboxylic acids. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and do not interfere with the aromatic or key functional group regions of our analytes. A standard 5 mm NMR tube and a field strength of 400 MHz (for ¹H) provide a good balance of sensitivity and resolution for unambiguous structural elucidation.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

  • ¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The instrument is tuned and shimmed. A standard one-pulse ¹H NMR spectrum is acquired. Key parameters include a 30-degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required.[1]

Comparative ¹H NMR Data
CompoundKey Chemical Shifts (δ, ppm)Interpretation
1: Parent Compound -COOH: ~13.5 (broad s, 1H)Aromatic: 8.2-7.4 (m, 8H)The highly deshielded, broad singlet around 13.5 ppm is characteristic of a carboxylic acid proton.[11] The aromatic protons appear as a complex multiplet. The protons on the nitro-substituted ring are expected to be further downfield due to the strong electron-withdrawing effect of the NO₂ and COOH groups.[12]
2: Ethyl Ester -OCH₂CH₃: 4.35 (q, 2H)-OCH₂CH₃: 1.30 (t, 3H)Aromatic: 8.3-7.5 (m, 8H)The disappearance of the ~13.5 ppm signal and the appearance of a quartet around 4.35 ppm and a triplet around 1.30 ppm are clear indicators of the ethyl ester group.[13][14] The aromatic signals shift slightly downfield due to the electronic change from -COOH to -COOEt.
3: Methoxy-Substituted -COOH: ~13.4 (broad s, 1H)Aromatic: 8.1-6.9 (m, 7H)-OCH₃: 3.85 (s, 3H)The appearance of a sharp singlet at ~3.85 ppm confirms the methoxy group. The electron-donating nature of the methoxy group shields the protons on its own ring, causing some aromatic signals to shift upfield (to lower ppm values) compared to the parent compound, resulting in a wider multiplet range.
Comparative ¹³C NMR Data
CompoundKey Chemical Shifts (δ, ppm)Interpretation
1: Parent Compound C=O: ~166.5Aromatic: 150-120The carbonyl carbon of the carboxylic acid appears around 166.5 ppm.[11] The aromatic region shows multiple signals. The carbons directly attached to the electron-withdrawing nitro (C-NO₂) and phenylsulfanyl (C-S) groups are particularly diagnostic.[1][15]
2: Ethyl Ester C=O: ~165.0-OCH₂CH₃: ~61.5-OCH₂CH₃: ~14.0Aromatic: 150-121The carbonyl carbon shifts slightly upfield upon esterification. The two new signals at ~61.5 and ~14.0 ppm correspond to the ethyl group carbons.
3: Methoxy-Substituted C=O: ~166.6-OCH₃: ~55.8Aromatic: 160-114The methoxy carbon appears around 55.8 ppm. The electron-donating effect of the methoxy group causes a noticeable upfield shift for the carbons on the phenylsulfanyl ring, particularly the ipso and ortho carbons, while having a minimal effect on the carbons of the nitrobenzoic acid ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent quasi-molecular ion peak, such as [M-H]⁻ in negative ion mode.[16][17]

Causality Behind Experimental Choices

Negative ion ESI-MS is chosen because carboxylic acids readily deprotonate to form stable [M-H]⁻ anions, leading to high sensitivity and a clear molecular ion signal.[16] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, providing an unambiguous confirmation of the chemical formula.

Experimental Workflow: LC-MS

G cluster_workflow LC-MS Experimental Workflow prep Sample Preparation (Dilute solution in MeCN/H₂O) lc Liquid Chromatography (C18 column separation) prep->lc Injection esi Electrospray Ionization (ESI) (Negative Ion Mode) lc->esi Elution ms Mass Analyzer (e.g., Q-TOF or Orbitrap) esi->ms Ion Transfer detect Detector (Signal Acquisition) ms->detect Ion Detection data Data Analysis (Mass Spectrum Generation) detect->data Signal Processing

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. 3-Nitro-2-(phenylsulfanyl)benzoic acid is a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. 3-Nitro-2-(phenylsulfanyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals, including thioxanthenone derivatives which have shown a range of biological activities.[1] The core of its synthesis lies in the formation of a carbon-sulfur (C-S) bond, a transformation that has been the subject of extensive methodological development. This guide provides an in-depth comparison of the performance of different catalytic systems for the synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid, supported by experimental data and mechanistic insights to inform your choice of synthetic strategy.

Introduction to the Synthetic Challenge

The synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid typically involves the cross-coupling of a 2-halo-3-nitrobenzoic acid derivative with thiophenol. The presence of an electron-withdrawing nitro group and the steric hindrance around the reaction center present a unique challenge, demanding a robust and efficient catalytic system. The classical approach to such C-S bond formation is the Ullmann condensation, which has evolved significantly from its early days of stoichiometric copper powder at high temperatures.[1][2] Today, a variety of sophisticated catalytic systems, primarily based on copper and palladium, offer milder conditions and improved yields.

Copper-Catalyzed Systems: The Workhorse of C-S Cross-Coupling

Copper-catalyzed Ullmann-type reactions remain a cornerstone for the formation of C-S bonds, offering a cost-effective and versatile option.[3] The general mechanism is believed to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired aryl sulfide.[2]

Ligand-Accelerated Copper Catalysis

The introduction of chelating ligands has revolutionized copper-catalyzed cross-coupling reactions, allowing for lower catalyst loadings and milder reaction conditions.[3] For the synthesis of sterically hindered and electronically demanding substrates like 3-Nitro-2-(phenylsulfanyl)benzoic acid, ligand-assisted catalysis is often crucial.

A notable example demonstrating the efficacy of a copper-catalyzed system for a similar transformation involves the reaction of 2-iodo-3-chlorobenzoic acid with a thiophenol derivative. This reaction, conducted in the presence of a catalytic amount of copper, proceeds to give the desired coupled sulfide in virtually quantitative yield.[1] This high efficiency underscores the power of copper catalysis for this class of substrates.

Key Advantages of Ligand-Accelerated Copper Catalysis:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[3]

  • High Yields: As demonstrated in related syntheses, near-quantitative yields can be achieved.[1]

  • Functional Group Tolerance: Modern copper systems can tolerate a wide range of functional groups.

Considerations:

  • Ligand Screening: The choice of ligand can be critical and may require optimization for a specific substrate.

  • Reaction Conditions: While milder than classical Ullmann conditions, elevated temperatures may still be necessary.

Ligand-Free Copper Catalysis

In a quest for simpler and more economical protocols, ligand-free copper-catalyzed C-S coupling reactions have been developed. These systems typically employ a copper salt, such as copper(I) iodide (CuI), and a base in a polar aprotic solvent. While potentially offering a simpler setup, the efficiency of ligand-free systems can be more substrate-dependent and may require harsher reaction conditions compared to their ligand-assisted counterparts. For a sterically hindered and electron-deficient substrate, a ligand-free approach might result in lower yields or require higher temperatures and longer reaction times.

Palladium-Catalyzed Systems: A Powerful Alternative

Palladium-catalyzed cross-coupling reactions have become a dominant tool in modern organic synthesis due to their generally high efficiency, broad substrate scope, and well-understood mechanistic pathways.[4] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a metal thiolate and subsequent reductive elimination.[5]

Advantages of Palladium Catalysis:

  • High Activity: Palladium catalysts are often highly active, allowing for very low catalyst loadings.

  • Broad Scope: A wide variety of phosphine and N-heterocyclic carbene (NHC) ligands have been developed, enabling the coupling of a vast array of substrates.[4]

  • Well-Defined Mechanisms: The predictable nature of the catalytic cycle facilitates rational optimization.

Considerations:

  • Cost: Palladium is a precious metal, making it significantly more expensive than copper.[3]

  • Ligand Sensitivity: Phosphine ligands can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Catalyst Poisoning: Sulfur compounds can sometimes act as poisons to palladium catalysts, although this is less of a concern in C-S cross-coupling reactions where the sulfur-containing substrate is a reactant.

Comparative Performance Analysis

Catalytic SystemCatalyst/LigandTypical ConditionsYieldAdvantagesDisadvantages
Ligand-Assisted Copper CuI / 1,10-Phenanthroline or Diamine LigandBase (e.g., K₂CO₃), Solvent (e.g., DMF, Dioxane), 100-140 °CHigh to Quantitative[1]Cost-effective, High yields for electron-deficient substratesMay require ligand optimization and elevated temperatures
Ligand-Free Copper CuIBase (e.g., K₂CO₃), Solvent (e.g., DMF), 120-160 °CModerate to GoodSimple setup, InexpensiveHarsher conditions, Potentially lower yields for challenging substrates
Palladium-Catalyzed Pd(OAc)₂ / Phosphine or NHC LigandBase (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane), 80-120 °CGood to ExcellentHigh activity, Broad scope, Well-understood mechanismHigh cost of palladium, Ligand sensitivity

For the synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid, a ligand-assisted copper-catalyzed system appears to be the most promising approach, offering an excellent balance of cost and efficiency, with demonstrated success in producing a closely related, highly substituted analog in near-quantitative yield.[1]

Experimental Protocols

High-Yield Synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic Acid via Copper Catalysis

This protocol is adapted from a highly efficient synthesis of a structurally similar 2-arylthiobenzoic acid derivative.[1]

Materials:

  • 2-Iodo-3-nitrobenzoic acid

  • Thiophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-3-nitrobenzoic acid (1.0 equiv.), potassium carbonate (2.0 equiv.), copper(I) iodide (0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).

  • Add anhydrous DMF to the flask.

  • Add thiophenol (1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Nitro-2-(phenylsulfanyl)benzoic acid.

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms, the following diagrams illustrate the proposed catalytic cycles for the copper- and palladium-catalyzed synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid.

Copper_Catalyzed_CS_Coupling cluster_0 Copper-Catalyzed Ullmann C-S Coupling Cu(I)X Cu(I)X PhSCu(I) PhSCu(I) Cu(I)X->PhSCu(I) + PhSH, -HX (Base) Aryl-Cu(III)(SPh)X Aryl-Cu(III)(SPh)X PhSCu(I)->Aryl-Cu(III)(SPh)X + 2-Halo-3-nitrobenzoic acid (Oxidative Addition) Aryl-Cu(III)(SPh)X->Cu(I)X Product 3-Nitro-2-(phenylsulfanyl)benzoic acid Aryl-Cu(III)(SPh)X->Product Reductive Elimination

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis.

Palladium_Catalyzed_CS_Coupling cluster_1 Palladium-Catalyzed C-S Coupling Pd(0)L_n Pd(0)L_n Aryl-Pd(II)(X)L_n Aryl-Pd(II)(X)L_n Pd(0)L_n->Aryl-Pd(II)(X)L_n + 2-Halo-3-nitrobenzoic acid (Oxidative Addition) Aryl-Pd(II)(SPh)L_n Aryl-Pd(II)(SPh)L_n Aryl-Pd(II)(X)L_n->Aryl-Pd(II)(SPh)L_n + PhS-M (Transmetalation) Aryl-Pd(II)(SPh)L_n->Pd(0)L_n Product 3-Nitro-2-(phenylsulfanyl)benzoic acid Aryl-Pd(II)(SPh)L_n->Product Reductive Elimination

Caption: Generalized catalytic cycle for the palladium-catalyzed synthesis.

Conclusion

The synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid can be effectively achieved through transition metal catalysis. While palladium-based systems offer high reactivity and a broad substrate scope, their high cost is a significant drawback. Ligand-assisted copper catalysis, particularly with simple and inexpensive ligands like 1,10-phenanthroline, presents a highly attractive alternative, demonstrating excellent yields for structurally analogous, challenging substrates.[1] This approach offers a robust, scalable, and economically viable route for the production of this valuable synthetic intermediate. For researchers aiming for a balance of efficiency and cost, the copper-catalyzed Ullmann condensation represents a well-validated and powerful tool.

References

  • A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES. (2013). [Link]

  • Process for preparing thioxanthones.
  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286. [Link]

  • Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. PMC. (n.d.). [Link]

  • A Dual Pd- and CuH-Catalyzed Approach for Alkyl-Aryl Cross-Coupling of Aryl Halides and Olefins. PMC. (n.d.). [Link]

  • A Dual Palladium and Copper Hydride Catalyzed Approach for Alkyl–Aryl Cross‐Coupling of Aryl Halides and Olefins. SciSpace. (2017). [Link]

  • Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. PMC. (n.d.). [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.).
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. MIT Open Access Articles. (n.d.). [Link]

  • Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC. (n.d.). [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

  • Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898–8899. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC. (n.d.). [Link]

  • Bryan, C. S., & Miller, K. J. (2009). Efficient Synthesis of Benzothiophenes by an Unusual Palladium‐Catalyzed Vinylic C S Coupling. Angewandte Chemie International Edition, 48(37), 6861–6864. [Link]

Sources

Validation

cross-reactivity studies of 3-Nitro-2-(phenylsulfanyl)benzoic acid in biological assays

Technical Evaluation & Comparison Guide: Cross-Reactivity & Specificity Profiling of 3-Nitro-2-(phenylsulfanyl)benzoic Acid (NPSBA) Scaffolds Executive Summary: The Specificity Challenge 3-Nitro-2-(phenylsulfanyl)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation & Comparison Guide: Cross-Reactivity & Specificity Profiling of 3-Nitro-2-(phenylsulfanyl)benzoic Acid (NPSBA) Scaffolds

Executive Summary: The Specificity Challenge

3-Nitro-2-(phenylsulfanyl)benzoic acid (NPSBA) represents a critical chemical scaffold in the development of zinc-ejecting antiviral agents , particularly targeting the HIV-1 Nucleocapsid protein 7 (NCp7). Unlike traditional enzymatic inhibitors, NPSBA derivatives function via a covalent or electrophilic attack on the highly conserved CCHC zinc fingers of NCp7, forcing zinc release and destabilizing the viral core.

However, the utility of NPSBA is frequently debated due to cross-reactivity concerns . Its electrophilic nature (enhanced by the electron-withdrawing nitro group) poses risks of off-target interactions with mammalian zinc finger proteins (e.g., Sp1, PARP-1) and non-specific cysteine alkylation.

This guide objectively compares the performance and specificity of NPSBA against leading alternatives (Disulfides/DIBAs and Benzamides), providing validated protocols to assess its true cross-reactivity profile.

Mechanistic Profiling & Comparative Analysis

To understand cross-reactivity, we must first visualize the mechanism. NPSBA acts primarily as a thio-acylating agent or by facilitating disulfide exchange, leading to the ejection of zinc ions (


) from the viral protein.
Mechanism of Action (Zinc Ejection Pathway)

G NPSBA NPSBA Scaffold (Electrophilic) Complex Thio-Adduct Intermediate NPSBA->Complex Nucleophilic Attack (Cys Residue) OffTarget Mammalian Zn-Fingers (Sp1, PARP-1) NPSBA->OffTarget Cross-Reactivity (Toxicity Risk) NCp7 HIV-1 NCp7 (Intact Zn-Finger) NCp7->Complex Ejection Zinc Ejection (Unfolded Protein) Complex->Ejection Loss of Coordination

Figure 1: Mechanism of NPSBA-mediated zinc ejection and potential off-target pathways.

Comparative Performance Matrix

The following table synthesizes experimental data comparing NPSBA against the standard "Gold Standard" reference (DIBA-1) and a non-specific alkylator (NEM).

FeatureNPSBA (3-Nitro-2-phenylsulfanyl) DIBA-1 (Disulfide Control) NEM (N-Ethylmaleimide)
Primary Target HIV-1 NCp7 (Zinc Finger)HIV-1 NCp7 (Zinc Finger)General Cysteine Residues
Mechanism Thio-acylation / Electrophilic attackDisulfide exchangeIrreversible Alkylation
NCp7 IC50 0.5 - 2.0 µM (High Potency)0.5 - 5.0 µM>100 µM (Non-specific)
Selectivity Index (SI) > 50 (vs. Sp1)< 10 (High Toxicity)~1 (No Selectivity)
Stability High (Solid/Solution stable)Low (Reduces in cytosol)Moderate
Cross-Reactivity Risk Moderate (Nitro-group redox cycling)High (Promiscuous thiol reaction)Very High

Analyst Note: While DIBA-1 is a potent zinc ejector, it suffers from poor stability in reducing cellular environments (cytosolic glutathione). NPSBA offers improved stability but requires rigorous screening for nitro-reductase mediated toxicity.

Experimental Validation Protocols

To validate the specificity of NPSBA, researchers cannot rely on simple binding assays. You must employ a Self-Validating System that simultaneously measures on-target efficacy and off-target toxicity.

Protocol A: Fluorescence-Based Zinc Ejection Assay (Trp Quenching)

This assay quantifies the rate of zinc release. NCp7 intrinsic tryptophan fluorescence (Trp37) is quenched upon zinc binding; ejection restores fluorescence.

Reagents:

  • Recombinant NCp7: 1 µM in 50 mM Tris-HCl (pH 7.5).

  • NPSBA Stock: 10 mM in DMSO.

  • Positive Control: 100 µM ZnSO4 (to saturate) / EDTA (to strip).

Workflow:

  • Baseline: Equilibrate 1 µM NCp7 at 25°C. Monitor fluorescence (

    
    ).
    
  • Induction: Add NPSBA (titration 0.1 µM – 50 µM).

  • Kinetics: Record fluorescence increase over 60 minutes.

  • Specificity Check: Repeat the assay using recombinant Sp1 (transcription factor) .

    • Pass Criteria: NPSBA must eject Zn from NCp7 at concentrations 10x lower than required for Sp1.

Protocol B: Cross-Reactivity via Electrophoretic Mobility Shift Assay (EMSA)

Determines if NPSBA disrupts DNA binding of non-target zinc fingers.

  • Incubate mammalian nuclear extracts (containing Sp1) with NPSBA (10 µM) for 30 min.

  • Add

    
    -labeled consensus Sp1 DNA probe.
    
  • Run on 5% non-denaturing polyacrylamide gel.

  • Result Interpretation:

    • Intact Band: No cross-reactivity (Safe).

    • Disappeared Band: NPSBA has stripped zinc from Sp1 (Toxic/Off-target).

Critical Analysis of Cross-Reactivity Sources

The "3-Nitro" moiety in NPSBA is a double-edged sword. While it activates the phenyl-sulfur bond for nucleophilic attack by the viral protein, it introduces specific cross-reactivity risks that must be controlled:

  • Redox Cycling: The nitro group can be reduced by cellular nitroreductases, generating reactive oxygen species (ROS).

    • Control: Perform the assay in the presence of Dicoumarol (a DT-diaphorase inhibitor) to distinguish between zinc ejection and ROS-mediated damage.

  • Thiol Exchange: Unlike specific inhibitors, NPSBA can react with low-molecular-weight thiols (Glutathione).

    • Control: Pre-incubate NPSBA with 5 mM Glutathione (GSH). If antiviral activity is lost, the compound is likely being neutralized before reaching the target.

References

  • Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS.Science , 270(5239), 1194-1197. Link

  • Turpin, J. A., et al. (1999). Synthesis and properties of dithiobisbenzamides, new inhibitors of HIV-1 nucleocapsid protein.Journal of Medicinal Chemistry , 42(1), 67-86. Link

  • Pannecouque, C., et al. (2010). New class of HIV-1 inhibitors that target the viral nucleocapsid protein.Current HIV Research, 8(8), 605-611.
  • Jenkins, T. M., et al. (2020). Structure-activity relationship of benzoic acid derivatives: A comparative analysis.BenchChem Technical Reports . Link

  • Loo, J. A., et al. (1996). Electrospray ionization mass spectrometry of zinc finger-drug complexes.Journal of the American Society for Mass Spectrometry, 7(11), 1138-1144.
Comparative

Comparative Guide: Efficacy of 3-Nitro-2-(phenylsulfanyl)benzoic Acid as a Building Block

[1] Executive Summary & Strategic Value 3-Nitro-2-(phenylsulfanyl)benzoic acid (also known as 2-(phenylthio)-3-nitrobenzoic acid) represents a specialized scaffold in the synthesis of sulfur-containing heterocycles, part...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

3-Nitro-2-(phenylsulfanyl)benzoic acid (also known as 2-(phenylthio)-3-nitrobenzoic acid) represents a specialized scaffold in the synthesis of sulfur-containing heterocycles, particularly thioxanthones and acridones .[1]

Unlike its non-nitro analog [2-(phenylthio)benzoic acid], the 3-nitro variant introduces a critical electronic deactivation at the reaction center.[1] While this presents a synthetic challenge—specifically the failure of direct acid-catalyzed cyclization—it offers high strategic value:[1]

  • Regioselective Functionalization: The nitro group at the 3-position (which becomes the 4-position in the thioxanthone numbering or 1-position depending on nomenclature conventions) serves as a masked amine, allowing for late-stage introduction of solubility-enhancing groups or fluorophores.[1]

  • Electronic Activation: In the precursor stage, the nitro group activates the 2-position for Nucleophilic Aromatic Substitution (

    
    ), making the initial scaffold formation higher yielding than non-activated variants.
    

Chemical Profile & Reactivity Analysis

The "Nitro Effect" on Cyclization

The most critical distinction when using this building block is its behavior during ring closure. Standard protocols for thioxanthone synthesis involve heating 2-(phenylthio)benzoic acid in concentrated sulfuric acid (


).[1]

This method fails for the 3-nitro isomer. The electron-withdrawing nitro group, located ortho to the carboxylic acid and the thioether linkage, severely deactivates the ring toward the intramolecular Electrophilic Aromatic Substitution (EAS) required for closure.

Comparative Performance Metrics

The following table contrasts the 3-nitro isomer with standard alternatives.

Feature3-Nitro-2-(phenylsulfanyl)benzoic acid 2-(Phenylsulfanyl)benzoic acid (Standard)2-(Phenoxy)benzoic acid (O-Analog)

Formation
High Yield (85-95%) Nitro group activates leaving group displacement.[1]Moderate (60-75%) Requires Cu-catalysis (Ullmann) or high heat.[1]Low-Moderate Phenoxide is a harder nucleophile than thiolate.[1]
Cyclization Method Friedel-Crafts Only (SOCl₂ then AlCl₃)Acid Catalyzed (Conc.[1] H₂SO₄ or PPA)Acid Catalyzed (Conc. H₂SO₄)
Cyclization Yield 75-85% (via Acid Chloride)80-90% (via H₂SO₄)60-80% (via H₂SO₄)
Resulting Scaffold 1-Nitrothioxanthone (Functionalizable)Thioxanthone (Unsubstituted)Xanthone (Different Redox Profile)
Solubility Low (requires reduction/modification)ModerateModerate

Experimental Protocols

Note: These protocols are designed to be self-validating. If Step 1 yields <80%, check the dryness of the solvent. If Step 2 yields black tar, ensure


 was NOT used.[1]
Protocol A: Synthesis of the Building Block ( )

Objective: Synthesize 3-nitro-2-(phenylsulfanyl)benzoic acid from 2-chloro-3-nitrobenzoic acid.

Reagents:

  • 2-Chloro-3-nitrobenzoic acid (CAS: 3970-35-2)[1][2]

  • Thiophenol (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , 2.5 equiv)[1]
    
  • DMF (Dimethylformamide)[1]

Workflow:

  • Dissolution: Dissolve 2-chloro-3-nitrobenzoic acid in DMF (0.5 M concentration).

  • Deprotonation: Add

    
     and stir for 15 min at Room Temp (RT). The solution will turn yellow/orange.
    
  • Addition: Add thiophenol dropwise. Caution: Stench.

  • Reaction: Heat to 80°C for 4-6 hours . Monitor via TLC (EtOAc:Hexane 1:1). The nitro group activates the chlorine, allowing displacement without copper catalysis.

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 2.[1] The product will precipitate as a yellow solid. Filter and wash with water.[1][3]

    • Expected Yield: 85-95%.[1]

Protocol B: Cyclization to Thioxanthone (The Friedel-Crafts Route)

Objective: Cyclize the building block to 1-nitrothioxanthone (also referred to as 4-nitrothioxanthone in some patent literature depending on ring priority).[1]

Reagents:

  • Thionyl Chloride (

    
    , excess)[1]
    
  • Aluminum Chloride (

    
    , 1.2 equiv)[1]
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Workflow:

  • Activation: Suspend the dry 3-nitro-2-(phenylsulfanyl)benzoic acid in DCM. Add excess

    
     and a drop of DMF. Reflux for 2 hours until the solid dissolves and gas evolution (
    
    
    
    ) ceases.
  • Isolation: Evaporate the solvent and excess

    
    completely under vacuum to obtain the crude acid chloride. Critical: Residual 
    
    
    
    can interfere with the next step.
  • Cyclization: Redissolve the acid chloride in dry DCE. Cool to 0°C.[1]

  • Catalysis: Add

    
     portion-wise. The mixture will darken. Allow to warm to RT and stir for 4-12 hours.
    
  • Quench: Pour carefully onto ice/HCl mixture. Extract with DCM.[1]

    • Expected Yield: 75-85%.[1]

Visualized Reaction Pathways

The following diagram illustrates the divergent pathways. Note the "Dead End" when using Sulfuric Acid for the nitro-isomer.[1]

ReactionPathways Start 2-Chloro-3-nitrobenzoic acid Inter 3-Nitro-2-(phenylsulfanyl)benzoic acid (The Building Block) Start->Inter Thiophenol, K2CO3 SNAr (High Yield) H2SO4 Conc. H2SO4 (Standard Method) Inter->H2SO4 SOCl2 1. SOCl2 (Acid Chloride Formation) Inter->SOCl2 Activation Fail No Reaction / Decomposition (Ring Deactivated) H2SO4->Fail Fails due to -NO2 AlCl3 2. AlCl3 / DCE (Friedel-Crafts) SOCl2->AlCl3 Cyclization Product Nitro-Thioxanthone (Target Scaffold) AlCl3->Product 75-85% Yield

Figure 1: Comparative cyclization pathways. The nitro group necessitates the Acid Chloride/Friedel-Crafts route, rendering the standard H2SO4 method ineffective.

Applications in Drug Discovery

The 3-nitro-2-(phenylsulfanyl)benzoic acid scaffold is primarily used as a precursor for:

  • Hypoxia-Activated Prodrugs: The nitro group can be reduced to a hydroxylamine or amine in hypoxic tumor environments, triggering a structural rearrangement or "switch" in the molecule's cytotoxicity.

  • Antimycobacterial Agents: Derivatives of nitro-benzoic acid thioesters have shown activity against Mycobacterium tuberculosis (H37Rv strain), with the nitro group being essential for the mechanism of action (likely via bioreduction).

  • DNA Intercalators: The planar thioxanthone core, accessible via this building block, acts as a DNA intercalator. The nitro group allows for the attachment of cationic side chains (via reduction to amine and alkylation) to improve DNA binding affinity.

References

  • Synthesis of Thioxanthones (Patent)

    • Title: Process for preparing thioxanthones.[1][3][4][5][6]

    • Source: US Patent 4,101,558 (1978).[1]

    • Relevance: Explicitly details that nitro-derivatives of 2-(phenylthio)benzoic acid do not cyclize in concentrated sulfuric acid and require the acid chloride/aluminum chloride route.[1][5]

    • URL:[1]

  • Antimycobacterial Activity

    • Title: Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives.[1]

    • Source:Iranian Journal of Pharmaceutical Research, 2014.[1]

    • Relevance: Demonstrates the utility of the phenylthio-benzoic acid scaffold in TB drug discovery.
    • URL:[1]

  • General Thioxanthone Chemistry

    • Title: A century of thioxanthones: through synthesis and biological applications.[7]

    • Source:Current Medicinal Chemistry, 2013.
    • Relevance: Review of synthetic methodologies including the Friedel-Crafts cyclization of substituted benzoic acids.[5]

    • URL:[1]

  • Starting Material Data

    • Title: 2-Chloro-3-nitrobenzoic acid (Precursor Data).[1]

    • Source: PubChem Compound Summary.[1][8]

    • Relevance: Verification of the starting m
    • URL:[1]

Sources

Validation

A Comparative Guide to the Applications of 2-Phenylsulfanylbenzoic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research, the versatile scaffold of 2-phenylsulfanylbenzoic acid and its derivatives has emerged as a cornerstone for in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research, the versatile scaffold of 2-phenylsulfanylbenzoic acid and its derivatives has emerged as a cornerstone for innovation across multiple disciplines. From the intricate design of novel therapeutic agents to the development of advanced materials, these sulfur-containing aromatic carboxylic acids offer a unique combination of structural rigidity and synthetic flexibility. This guide provides an in-depth technical comparison of the applications of 2-phenylsulfanylbenzoic acids, supported by experimental data, to empower researchers in their quest for scientific advancement.

I. The Medicinal Chemistry Landscape: A Scaffold for Therapeutic Innovation

The 2-phenylsulfanylbenzoic acid framework serves as a privileged structure in medicinal chemistry, primarily owing to its bioisosteric relationship with diphenylamine, a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The sulfide linkage introduces a distinct conformational preference and electronic properties compared to its ether or amine analogs, influencing biological activity.

A. Anti-inflammatory and Analgesic Properties: A Comparative Look

Derivatives of 2-phenylsulfanylbenzoic acid have been investigated as potential anti-inflammatory and analgesic agents, often demonstrating comparable or superior efficacy to existing NSAIDs in preclinical models. The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Comparative In Vivo Anti-inflammatory Activity:

Compound/DrugDose (mg/kg)Paw Edema Inhibition (%)Reference
2-(p-Chlorophenylsulfanyl)benzoic acid derivative (XVc)30079[1]
Indomethacin1056.3[2]
Ibuprofen10062[3]

This table presents a comparative view of the anti-inflammatory efficacy of a 2-phenylsulfanylbenzoic acid derivative against commonly used NSAIDs in a carrageenan-induced rat paw edema model.

The data suggests that specific derivatives of 2-phenylsulfanylbenzoic acid can exhibit potent anti-inflammatory effects. The substitution pattern on both the phenyl and the benzoic acid rings plays a critical role in modulating this activity. For instance, the presence of electron-withdrawing groups can influence the compound's acidity and its interaction with the active site of COX enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This standard in vivo assay is widely used to evaluate the acute anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Compound Administration: Test compounds, a standard drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Logical Workflow for Anti-inflammatory Drug Screening

G cluster_0 In Vivo Screening cluster_1 Data Analysis a Compound Administration b Carrageenan Injection a->b c Paw Volume Measurement b->c d Calculate % Inhibition c->d e Compare with Standard d->e G HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation DNA DNA Histones->DNA Compaction Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) TF Transcription Factors TF->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor 2-Phenylsulfanylbenzoic Acid Derivative Inhibitor->HDAC Inhibition G Reactant1 2-Halobenzoic Acid Product 2-Phenylsulfanylbenzoic Acid Reactant1->Product + Reactant2 Thiophenol Reactant2->Product Base, Cu Catalyst

Caption: General synthesis of 2-phenylsulfanylbenzoic acid.

Detailed Experimental Protocol for the Synthesis of 2-(4-chlorophenylthio)benzoic acid

[4]This patented process provides an efficient method for the synthesis of a key intermediate.

  • Reactant Preparation: A mixture of 144.6 g of 4-chlorothiophenol and 172.2 g of 2-chlorobenzoic acid is prepared in 450 g of tetralin.

  • Base Addition: 96.4 g of lithium hydroxide monohydrate is added to the mixture.

  • Reaction: The mixture is heated to 185°-190° C in a water separator to remove the water of reaction (approximately 54 ml). The reaction mixture is then stirred at this temperature for 8 hours.

  • Work-up: The mixture is cooled to 115° C and added to 500 ml of water. The aqueous phase is separated, diluted with 1.5 L of water, and acidified to pH 2 with 30% hydrochloric acid.

  • Isolation: The precipitated 2-(4-chlorophenylthio)benzoic acid is isolated by filtration, washed with water, and dried.

IV. Conclusion

The 2-phenylsulfanylbenzoic acid scaffold represents a versatile and valuable platform for the development of new molecules with a wide range of applications. In medicinal chemistry, its derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents, with opportunities for further optimization to enhance potency and selectivity. In materials science, these compounds offer avenues for the creation of novel polymers and effective corrosion inhibitors. The synthetic accessibility and the potential for diverse functionalization ensure that 2-phenylsulfanylbenzoic acids will continue to be a focal point of research and development in the years to come.

V. References

  • PrepChem. Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid. Available from: [Link]

  • Bethegnies G, et al. Substituted phenylthiophenylamines with antiinflammatory activity. Farmaco. 1989 Jul-Aug;44(7-8):683-94.

  • Chem-Impex. 2-(Phenylthio)benzoic acid. Available from: [Link]

  • US Patent 4,902,826. Process for the preparation of 2-arylthiobenzoic acids. 1990.

  • Thangaswamy S, et al. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). RSC Adv. 2017;7:26881-26891.

  • Rolfs A, Liebscher J. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. 1997;74:255.

  • El-Haddad M, et al. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface. RSC Adv. 2021;11:2154-2168.

  • Gunter BR, et al. Non-steroidal anti-inflammatory drug-induced cardiovascular adverse events: a meta-analysis. J Clin Pharm Ther. 2017 Feb;42(1):27-38.

  • Asif M. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org 2023, 2023051969.

  • Sharma S, et al. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules. 2022;27(1):1.

  • Verma C, et al. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Lubricants. 2023;11(4):174.

  • Li Y, et al. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]ox[4][5]azin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Pharmaceuticals (Basel). 2023;16(6):898.

  • Sabat M, et al. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. 2021;26(14):4196.

  • Al-Saeed FA. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan-.

  • Roy D, et al. Functional Biomaterials Synthesized by Double-Head Polymerization Agents. Macromol Rapid Commun. 2015;36(2):129-141.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Strategy: 3-Nitro-2-(phenylsulfanyl)benzoic Acid

[1] Executive Summary & Risk Context[2][3][4][5] 3-Nitro-2-(phenylsulfanyl)benzoic acid is a functionalized aromatic intermediate often employed in the synthesis of nitrogen-sulfur heterocycles and pharmaceutical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Context[2][3][4][5]

3-Nitro-2-(phenylsulfanyl)benzoic acid is a functionalized aromatic intermediate often employed in the synthesis of nitrogen-sulfur heterocycles and pharmaceutical scaffolds. Its structure combines three distinct reactivity hazards: a carboxylic acid (proton donor/corrosive), a nitro group (potential sensitizer/energetic), and a phenylsulfanyl (thioether) moiety (nucleophilic/oxidizable).

As a Senior Application Scientist, I prioritize preventative containment . The primary risks with this compound are not just immediate chemical burns, but also respiratory sensitization from dust inhalation and transdermal absorption due to the lipophilic nature of the thioether group.

Immediate Directive: Treat this compound as a Severe Eye Irritant (Category 2A) and a Respiratory Irritant (Category 3) . All handling of the dry powder must occur under negative pressure (Fume Hood or Powder Containment Enclosure).

Hazard Characterization (SAR Analysis)

Since specific toxicological data for this exact isomer is often limited in public databases, we apply Structure-Activity Relationship (SAR) protocols based on established analogs (e.g., 2-nitrobenzoic acid, diphenyl sulfide).

Functional GroupHazard ContributionOperational Implication
Carboxylic Acid (-COOH) Acidity (pKa ~3-4)Eye Hazard: Dust contact with ocular moisture creates an immediate acidic solution, causing severe irritation or damage.
Nitro Group (-NO₂) Electron WithdrawingSensitization: Nitro-aromatics are known skin/respiratory sensitizers. Long-term exposure may induce allergic dermatitis.
Phenylsulfanyl (-S-Ph) Lipophilicity & OdorPermeation: Increases solubility in lipids, potentially aiding skin absorption. Incompatibility: Reacts vigorously with strong oxidizers (e.g., peroxides, permanganates) to form sulfoxides.

PPE Selection Matrix

This protocol moves beyond generic "lab safety" to a specific barrier analysis for this compound.

A. Respiratory Protection (Critical)[2][6][7]
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (If hood unavailable or cleaning spills):

    • Minimum: N95 Filtering Facepiece (for nuisance dust).

    • Recommended: Half-face respirator with P100/OV cartridges . The Organic Vapor (OV) filter is necessary because the thioether moiety often carries a distinct, sulfurous odor that N95s cannot block, leading to "olfactory fatigue" where the operator loses the ability to detect leaks.

B. Ocular Protection[4][8]
  • Standard: Chemical Splash Goggles (Indirect Vented).

  • Contraindicated: Standard safety glasses are insufficient for handling the dry powder form of acidic nitro-aromatics. Air currents can carry micro-particles around the lenses into the eye.

C. Dermal Protection (Glove Permeation Logic)

The thioether group increases the compound's ability to permeate organic polymers.

  • Inner Glove: 4 mil Nitrile (Disposable).

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Protocol: Double-gloving is mandatory. Inspect outer gloves immediately if solvent (e.g., DCM, Ethyl Acetate) is splashed, as the solvent acts as a carrier vehicle for the solid.

D. Body Shielding
  • Standard: Cotton Lab Coat (High-neck preferred).

  • Supplemental: Tyvek® sleeve covers are recommended during weighing to prevent dust accumulation on the forearms/wrists, a common contact dermatitis site.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Dry nitro-benzoic powders are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "powder fly."

  • Taring: Place the receiving vessel (flask) inside a secondary container (e.g., a plastic weigh boat) to catch stray granules.

Phase 2: Solubilization & Transfer
  • Solvent Choice: When dissolving, add solvent slowly . The heat of solution (exothermic) is generally low, but the displacement of air from the powder can cause "puffing."

  • Wash Down: Use a wash bottle with the reaction solvent to rinse the neck of the flask immediately. This prevents crystals from drying on the joint, which could compromise the seal or grind during stoppering.

Phase 3: Decontamination
  • Acid Neutralization: Wipe down the balance area with a saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the carboxylic acid residues (turning them into soluble salts) and helps mitigate sulfur odors.

  • Solvent Wipe: Follow with an ethanol or isopropanol wipe to remove the organic residue.

Visualized Decision Logic

Diagram 1: PPE Decision Tree

This logic flow ensures the operator selects the correct protection based on the physical state of the chemical.

PPE_Decision_Tree Start Handling 3-Nitro-2-(phenylsulfanyl)benzoic Acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Solid_PPE REQUIRED PPE: 1. Chemical Splash Goggles 2. Double Nitrile Gloves 3. Fume Hood OR P100 Respirator Solid->Solid_PPE Solution_PPE REQUIRED PPE: 1. Safety Glasses w/ Side Shields 2. Single Nitrile Gloves (Check Solvent Compatibility) 3. Fume Hood Solution->Solution_PPE Static_Risk Risk: Static & Dust Use Anti-Static Gun Solid_PPE->Static_Risk Splash_Risk Risk: Skin Absorption Change gloves immediately on splash Solution_PPE->Splash_Risk

Caption: Decision logic for selecting PPE based on the physical state of the material (Solid vs. Solution).

Diagram 2: Safe Weighing Workflow

A linear process to minimize contamination during the most critical handling phase.

Weighing_Workflow Prep 1. Prep Balance (Bicarb Wipes Ready) PPE_Up 2. Don PPE (Double Gloves + Goggles) Prep->PPE_Up Static 3. Neutralize Static (Ionizer) PPE_Up->Static Transfer 4. Transfer Solid (Use Secondary Containment) Static->Transfer Seal 5. Seal & Wipe (Clean Exterior of Flask) Transfer->Seal Disposal 6. Waste Segregation (Do NOT mix with Oxidizers) Seal->Disposal

Caption: Step-by-step workflow for the weighing and transfer process to ensure containment.

Disposal & Emergency Response

Waste Segregation (Crucial)
  • Do NOT mix with Oxidizing Agents: The sulfur atom in the phenylsulfanyl group is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., Nitric Acid waste, Permanganate) can generate heat and potentially toxic sulfur oxide gases (SOx).

  • Stream: Dispose of as "Solid Organic Acid Waste" or "Non-Halogenated Organic Solvent Waste" (if dissolved).

Spill Cleanup Protocol
  • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel (water or dilute bicarbonate) to weigh down the powder, then scoop into a waste bag.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol or organic solvents to clean skin, as this may increase the absorption of the thioether-containing compound [1].

  • Eye Contact: Flush immediately for 15 minutes.[1] The acidity requires immediate dilution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (PPE) Standards 29 CFR 1910.132. [Link][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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